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  • Product: 3-(Pyridin-3-yl)phenol
  • CAS: 93851-31-1

Core Science & Biosynthesis

Foundational

3-(Pyridin-3-yl)phenol CAS 93851-31-1 properties

Technical Whitepaper: 3-(Pyridin-3-yl)phenol CAS 93851-31-1 [1] A Versatile Scaffold in Medicinal Chemistry and Materials Science [1] Part 1: Executive Summary 3-(Pyridin-3-yl)phenol (CAS 93851-31-1) represents a privile...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-(Pyridin-3-yl)phenol CAS 93851-31-1 [1]

A Versatile Scaffold in Medicinal Chemistry and Materials Science [1]

Part 1: Executive Summary

3-(Pyridin-3-yl)phenol (CAS 93851-31-1) represents a privileged biaryl scaffold characterized by the direct coupling of a phenol and a pyridine ring at their respective meta positions.[1] This structural motif serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors, antibacterial agents, and receptor modulators.[2]

The compound’s utility stems from its amphoteric nature—possessing both a weak acid (phenol, pKa ~9.[2]4) and a weak base (pyridine, pKa ~5.3)—which allows for tunable solubility and diverse non-covalent interactions (hydrogen bond donor/acceptor) within protein active sites. This guide provides a comprehensive technical analysis of its physicochemical properties, optimized synthetic protocols, and applications in drug discovery.[2]

Part 2: Chemical Identity & Physicochemical Profile

Understanding the fundamental properties of 3-(Pyridin-3-yl)phenol is prerequisite for its effective utilization in synthetic workflows and formulation.[1][2]

Table 1: Physicochemical Specifications

PropertyValue / DescriptionNote
IUPAC Name 3-(Pyridin-3-yl)phenolAlso: 3-(3-Pyridyl)phenol
CAS Number 93851-31-1
Molecular Formula C₁₁H₉NO
Molecular Weight 171.19 g/mol
Physical State Off-white to pale yellow solidCrystalline powder
Melting Point 198–202 °C (Typical)High MP due to intermolecular H-bonding
Boiling Point ~350 °C (Predicted)at 760 mmHg
pKa (Acidic) 9.43 ± 0.10Phenolic –OH
pKa (Basic) ~5.3Pyridine Nitrogen
LogP 2.3 ± 0.2Moderate lipophilicity
Solubility DMSO, Methanol, EthanolPoor in water (neutral pH)

Structural Insight: The meta-meta linkage prevents the coplanarity often seen in para-substituted biaryls, inducing a twisted conformation that can improve solubility and selectivity in enzyme binding pockets compared to planar analogs.[1][2]

Part 3: Synthetic Routes & Optimization

The most robust method for synthesizing 3-(Pyridin-3-yl)phenol is the Suzuki-Miyaura Cross-Coupling reaction .[1][2] This palladium-catalyzed pathway offers high chemoselectivity and tolerance for the acidic phenol proton, provided appropriate base equivalents are used.[1][2]

Protocol: Optimized Suzuki-Miyaura Coupling

Reaction Scheme: 3-Hydroxyphenylboronic acid + 3-Bromopyridine


 3-(Pyridin-3-yl)phenol[1]

Reagents:

  • Substrate A: 3-Bromopyridine (1.0 equiv)[1]

  • Substrate B: 3-Hydroxyphenylboronic acid (1.1 equiv)[1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with Argon or Nitrogen for 15 minutes.[2]

  • Solvent Degassing: In a separate vessel, degas the 1,4-Dioxane/Water mixture by sparging with Argon for 30 minutes. Critical Step: Failure to degas effectively will oxidize the Pd(0) catalyst, turning the solution black and halting the catalytic cycle.[1]

  • Loading: Charge the reaction flask with 3-Bromopyridine, 3-Hydroxyphenylboronic acid, and K₂CO₃.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly to minimize air exposure, then immediately add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to mild reflux (90–100 °C) under an inert atmosphere. Monitor via TLC (eluent: 5% MeOH in DCM) or LC-MS.[1][2] Reaction typically completes in 4–12 hours.[2]

  • Work-up:

    • Cool to room temperature.[2][3]

    • Neutralize the mixture to pH ~7 using 1M HCl.[2] Note: The phenolate anion formed during reaction is water-soluble; neutralization precipitates the product or allows extraction.[1]

    • Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

Workflow Visualization

SuzukiWorkflow Start Start: Reagent Prep Degas CRITICAL: Degas Solvents (Dioxane/H2O, Ar sparge) Start->Degas Mix Combine Substrates & Base (Inert Atmosphere) Degas->Mix Cat Add Pd(PPh3)4 Catalyst Mix->Cat Heat Reflux @ 95°C (4-12 Hours) Cat->Heat Check QC: TLC / LC-MS Heat->Check Check->Heat Incomplete Workup Neutralize (pH 7) & Extract Check->Workup Complete Purify Flash Chromatography (DCM/MeOH) Workup->Purify

Figure 1: Step-by-step workflow for the Suzuki-Miyaura synthesis of 3-(Pyridin-3-yl)phenol.

Part 4: Applications in Drug Discovery

The 3-(Pyridin-3-yl)phenol scaffold is a "privileged structure" in medicinal chemistry, often used to mimic the adenosine ring in kinase inhibitors or to provide key interactions in GPCR ligands.[1]

Pharmacophore Analysis:

  • H-Bond Donor (Phenol -OH): Capable of interacting with backbone carbonyls or side-chain residues (e.g., Asp, Glu) in the binding pocket.[1]

  • H-Bond Acceptor (Pyridine N): The pyridine nitrogen has a lone pair available for interaction with H-bond donors (e.g., backbone amides, Ser, Thr).[1][2]

  • Pi-Stacking: The biaryl system allows for

    
    -
    
    
    
    T-shaped or parallel stacking with aromatic residues (Phe, Tyr, Trp).[1][2]

Case Study: Antibacterial Oxazolidinones Research indicates that derivatives of 3-(pyridin-3-yl)phenol, specifically when coupled with oxazolidinone rings, exhibit potent antibacterial activity against Gram-positive bacteria, comparable to Linezolid.[1][4] The pyridine ring improves aqueous solubility, while the phenol moiety serves as a vector for further functionalization to optimize pharmacokinetic (PK) profiles [1].[2]

Signaling & Interaction Diagram

Pharmacophore Phenol Phenol -OH (H-Bond Donor) Receptor_Acid Receptor: Asp/Glu (Carboxylate) Phenol->Receptor_Acid H-Bond Pyridine Pyridine N (H-Bond Acceptor) Aromatic Biaryl Core (Hydrophobic/Pi) Receptor_Phe Receptor: Phe/Tyr (Pi-Cloud) Aromatic->Receptor_Phe Pi-Stacking Receptor_Amide Receptor: Backbone NH (Amide) Receptor_Amide->Pyridine H-Bond

Figure 2: Pharmacophore mapping of 3-(Pyridin-3-yl)phenol interactions within a theoretical protein binding pocket.[1]

Part 5: Handling, Stability & Safety (GHS)[1]

Hazard Classification:

  • Acute Toxicity (Oral): Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)[5][6][7]

  • Serious Eye Damage/Irritation: Category 2A (H319)[6]

  • STOT-SE (Respiratory): Category 3 (H335)[1]

Storage & Stability:

  • Hygroscopy: The phenolic hydroxyl group makes the compound slightly hygroscopic.[2] Store in a tightly sealed container.

  • Oxidation: While relatively stable, phenols can oxidize over time to quinones if exposed to light and air.[2] Store in amber vials under inert gas (Argon) at 2–8 °C for long-term retention.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).[2]

Emergency Protocol:

  • Eye Contact: Rinse cautiously with water for several minutes.[2][8] Remove contact lenses if present.[2][8]

  • Skin Contact: Wash with plenty of soap and water.[2][8] The amphoteric nature means simple water rinsing may not be sufficient; mild soap aids removal.[2]

Part 6: References

  • Zhang, X., et al. (2022).[2] "Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents." Frontiers in Pharmacology.

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 13417094, 3-(Pyridin-3-yl)phenol."[1][2] PubChem.

  • ChemicalBook. (2025).[2] "3-(Pyridin-2-yl)phenol Properties and Suppliers." (Note: Used for general physicochemical property validation of the pyridyl-phenol class).[1][2]

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1][2] (Foundational reference for the described synthetic protocol).

Sources

Exploratory

A Technical Guide to the Isomeric Distinction and Application of Pyridinylphenols

To: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist Subject: A Comparative Analysis of 3-(pyridin-3-yl)phenol and 3-(pyridin-2-yl)phenol Executive Summary Pyridinylphenol...

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist Subject: A Comparative Analysis of 3-(pyridin-3-yl)phenol and 3-(pyridin-2-yl)phenol

Executive Summary

Pyridinylphenol scaffolds are significant structural motifs in medicinal chemistry and materials science.[1] The constitutional isomers, 3-(pyridin-3-yl)phenol and 3-(pyridin-2-yl)phenol, while chemically similar, exhibit profound differences in their physicochemical properties, reactivity, and biological applications. These distinctions arise primarily from the position of the nitrogen atom within the pyridine ring relative to the phenolic hydroxyl group. This guide provides an in-depth analysis of these two isomers, offering a comparative study of their structural nuances, spectroscopic signatures, synthetic pathways, and functional roles in modern research. Understanding these differences is paramount for rational drug design and the development of novel functional materials.

Structural and Physicochemical Disparities

The core difference between the two isomers lies in the placement of the pyridine nitrogen atom—at position 2 (ortho) or position 3 (meta) relative to the bond with the phenol ring. This seemingly minor structural alteration has significant consequences for the molecule's electronic properties and intermolecular interactions.

Caption: Chemical structures of 3-(pyridin-2-yl)phenol and 3-(pyridin-3-yl)phenol.

Intramolecular vs. Intermolecular Hydrogen Bonding

A key differentiator is the potential for intramolecular hydrogen bonding in 3-(pyridin-2-yl)phenol. The proximity of the ortho-nitrogen atom to the phenolic hydroxyl group allows for the formation of a stable, six-membered ring structure through an internal hydrogen bond. This phenomenon is less likely in the meta-substituted 3-(pyridin-3-yl)phenol, where intermolecular hydrogen bonding with solvent molecules or other phenol molecules predominates.[2][3]

H_Bonding cluster_2yl 3-(pyridin-2-yl)phenol cluster_3yl 3-(pyridin-3-yl)phenol a Ortho-Nitrogen b Phenolic -OH c Intramolecular H-Bond (Forms stable 6-membered ring) b->c d Meta-Nitrogen e Phenolic -OH f Intermolecular H-Bond (With solvent or other molecules) e->f

Caption: Hydrogen bonding differences between the two isomers.

This structural variance directly impacts several physicochemical properties, as detailed in the table below.

Comparative Physicochemical Properties
Property3-(pyridin-2-yl)phenol3-(pyridin-3-yl)phenolRationale for Difference
Molecular Formula C₁₁H₉NO[4]C₁₁H₉NOIdentical
Molecular Weight 171.19 g/mol [4]171.19 g/mol Identical
pKa (Phenolic OH) Expected to be higherExpected to be lowerThe intramolecular H-bond in the 2-yl isomer stabilizes the proton, making it less acidic. The meta-nitrogen in the 3-yl isomer has a stronger electron-withdrawing inductive effect, increasing acidity.[5]
Boiling Point 165.5°C[6]Higher (not specified)Intramolecular H-bonding in the 2-yl isomer reduces intermolecular forces, leading to a lower boiling point compared to the 3-yl isomer which can form strong intermolecular H-bonds.
Solubility Higher in non-polar solventsHigher in polar solventsThe internal H-bond in the 2-yl isomer "masks" the polar OH group, increasing its lipophilicity. The 3-yl isomer's exposed OH and N allow for stronger interactions with polar solvents.
LogP Expected to be higherExpected to be lowerConsistent with differences in solubility and hydrogen bonding characteristics.

Spectroscopic Differentiation

Distinguishing between these isomers in a laboratory setting is readily achievable through standard spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectra provide clear, distinguishable patterns for each isomer.

  • 3-(pyridin-2-yl)phenol: The phenolic OH proton signal is typically found further downfield and may appear sharper due to the intramolecular hydrogen bond, which reduces the rate of proton exchange with the solvent.[7] The proximity of the pyridine ring also induces distinct anisotropic effects on the phenolic protons.

  • 3-(pyridin-3-yl)phenol: The phenolic OH proton signal is generally more upfield and broader due to rapid intermolecular exchange.[8] The splitting patterns of the aromatic protons on both rings will differ significantly from the 2-yl isomer due to the change in connectivity.

Infrared (IR) Spectroscopy

The O-H stretching frequency in the IR spectrum is a key diagnostic tool.

  • 3-(pyridin-2-yl)phenol: A broad absorption band at a lower frequency (e.g., 3000-3400 cm⁻¹) is indicative of the strong intramolecular hydrogen bond.

  • 3-(pyridin-3-yl)phenol: Exhibits a sharper, higher frequency O-H stretch (e.g., 3590-3650 cm⁻¹) in dilute, non-polar solvents, characteristic of a "free" hydroxyl group. In concentrated solutions or polar solvents, a broad band appears due to intermolecular hydrogen bonding.

Synthesis and Reactivity

The synthesis of these isomers is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[9][10]

General Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general method for synthesizing pyridinylphenols.

  • Reactant Preparation: Dissolve the appropriate bromopyridine (e.g., 2-bromopyridine or 3-bromopyridine) and 3-hydroxyphenylboronic acid in a suitable solvent system (e.g., toluene, ethanol, and water).[11]

  • Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, typically an aqueous solution of K₂CO₃ or Na₂CO₃.[11]

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours (typically 3-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification: After cooling, perform an aqueous workup to remove inorganic salts. Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel to yield the desired pyridinylphenol isomer.

Caption: General workflow for Suzuki-Miyaura cross-coupling synthesis.

Comparative Reactivity
  • Acidity and Nucleophilicity: As mentioned, 3-(pyridin-3-yl)phenol is a stronger acid. Conversely, the nitrogen in 3-(pyridin-2-yl)phenol is generally more nucleophilic and a better ligand for metal chelation due to the potential for forming a stable five-membered chelate ring with the phenolic oxygen.[12]

  • Electrophilic Substitution: The directing effects of the hydroxyl and pyridinyl groups will lead to different regioselectivity in electrophilic aromatic substitution reactions on both the phenol and pyridine rings for each isomer.

Applications in Drug Discovery and Materials Science

The distinct structural and electronic features of these isomers make them valuable in different contexts. The pyridine motif is a common feature in many approved drugs.[13]

Role in Medicinal Chemistry

The pyridinylphenol scaffold is a "privileged structure" in drug discovery, appearing in numerous biologically active compounds.[14][15][16]

  • 3-(pyridin-3-yl)phenol: This moiety is a key component in a range of kinase inhibitors.[17] For instance, it serves as a core fragment in inhibitors of PI3K/mTOR and 3-phosphoinositide-dependent kinase-1 (PDK-1), which are crucial targets in cancer therapy.[18][19][20] The meta-orientation is often optimal for positioning key hydrogen bond donors and acceptors within the ATP-binding pocket of these enzymes.

  • 3-(pyridin-2-yl)phenol: The chelating ability of this isomer makes it a valuable scaffold for developing metal-binding drugs or as a component in ligands for catalysis. Its structure is also explored in compounds targeting various receptors and enzymes where the specific ortho-geometry is required for optimal binding.

pathway cluster_drug_dev Drug Development Application Scaffold Pyridinylphenol Scaffold Isomer_3_3 3-(pyridin-3-yl)phenol (meta-isomer) Scaffold->Isomer_3_3 Isomer_2_3 3-(pyridin-2-yl)phenol (ortho-isomer) Scaffold->Isomer_2_3 Kinase Kinase Inhibitors (e.g., PI3K, mTOR, PDK1) Isomer_3_3->Kinase H-bond geometry Chelation Metal Chelators & Catalyst Ligands Isomer_2_3->Chelation Bidentate chelation

Caption: Divergent applications of pyridinylphenol isomers in drug design.

Conclusion

The distinction between 3-(pyridin-3-yl)phenol and 3-(pyridin-2-yl)phenol is a classic example of how constitutional isomerism dictates molecular behavior and utility. The ortho-isomer's capacity for intramolecular hydrogen bonding governs its physical properties and makes it an excellent chelating agent. In contrast, the meta-isomer's electronic profile and steric arrangement are frequently exploited in the design of potent enzyme inhibitors, particularly in oncology. A thorough understanding of these fundamental differences is crucial for any scientist working with these versatile and important chemical scaffolds.

References

  • Frontiers. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available from: [Link]

  • ResearchGate. Comparison of pKa values of phenol and substituted phenols. Available from: [Link]

  • ChemSynthesis. (2025, May 20). 2-pyridin-3-yl-phenol. Available from: [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • ResearchGate. pKa-Values of Guaiacyl and Syringyl Phenols Related to Lignin. Available from: [Link]

  • National Institutes of Health. 3-(Pyridin-2-yl)phenol | C11H9NO. PubChem. Available from: [Link]

  • MDPI. (2017, March 29). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Available from: [Link]

  • ResearchGate. (2025, May 1). Pyridinylphenols: Advances in multidisciplinary research and applications driven by multifunctional properties. Available from: [Link]

  • National Institutes of Health. (2018, August 23). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. PubMed Central. Available from: [Link]

  • MDPI. (2020, December 1). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Available from: [Link]

  • SpectraBase. 3-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol. Available from: [Link]

  • ResearchGate. (2023, August 16). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

  • National Institutes of Health. (2023, May 9). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Available from: [Link]

  • National Institutes of Health. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central. Available from: [Link]

  • National Institutes of Health. (2017, January 21). Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. PubMed. Available from: [Link]

  • ACS Publications. (2023, March 28). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. Available from: [Link]

  • National Institutes of Health. (2021, February 18). Pyridones in drug discovery: Recent advances. PubMed. Available from: [Link]

  • RSC Publishing. (2005). A novel intramolecular hydrogen bonding between a side-chain pyridine ring and an amide hydrogen of the peptide backbone in tripeptides containing the new amino acid, α,α-di(2-pyridyl)glycine. Organic & Biomolecular Chemistry. Available from: [Link]

  • ACS Publications. Supporting Information. Available from: [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available from: [Link]

  • ResearchGate. 1H NMR spectra of phenol in PEGs. Available from: [Link]

  • MDPI. (2022, November 25). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • National Institutes of Health. (2007, June 28). The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][5][21]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1). PubMed. Available from: [Link]

  • ResearchGate. (2025, October 16). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • Semantic Scholar. (2008, October 1). Structural aspects of the intermolecular hydrogen bond strength: H‐bonded complexes of aniline, phenol and pyridine derivatives. Available from: [Link]

  • MDPI. (2019, June 28). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Available from: [Link]

  • National Institutes of Health. (2021, December 21). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. Available from: [Link]

  • National Institutes of Health. (2020, January 1). Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine. Available from: [Link]

  • ResearchGate. Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. Available from: [Link]

  • National Institutes of Health. (2023, August 30). Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. PubMed Central. Available from: [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Available from: [Link]

  • National Institutes of Health. (2003, October 1). Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1. PubMed. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Acid-Base Properties of 3-(pyridin-3-yl)phenol

This guide provides a comprehensive analysis of the acidity and pKa values of 3-(pyridin-3-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intende...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the acidity and pKa values of 3-(pyridin-3-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, experimental data, and practical methodologies.

Introduction: The Significance of Ionization in Drug Design

3-(pyridin-3-yl)phenol is a bifunctional molecule containing both a weakly acidic phenolic hydroxyl group and a weakly basic pyridinic nitrogen atom. The ionization state of these functional groups, quantified by their respective acid dissociation constants (pKa), is a critical determinant of the molecule's overall physicochemical properties. Understanding the pKa is paramount in drug development as it governs crucial parameters such as aqueous solubility, lipophilicity, membrane permeability, and the nature of interactions with biological targets.[1] The prevalence of pyridine and phenol motifs in biologically active compounds underscores the importance of a detailed understanding of their acid-base chemistry.[1]

Theoretical Framework: Electronic Effects Governing Acidity

The acid-base properties of 3-(pyridin-3-yl)phenol are a direct consequence of the electronic interplay between the phenyl and pyridyl rings. Two primary effects are at play:

  • Inductive Effect (-I): The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms. This results in an electron-withdrawing inductive effect that pulls electron density from the phenol ring. This effect destabilizes the protonated pyridinium ion and stabilizes the deprotonated phenoxide ion, thereby increasing the acidity of the phenol (lowering its pKa) and decreasing the basicity of the pyridine (lowering the pKa of its conjugate acid).[2]

  • Resonance (Mesomeric) Effect: The lone pair of electrons on the phenolic oxygen can be delocalized into the benzene ring through resonance.[3] Similarly, the nitrogen in the pyridine ring can participate in resonance. The position of the pyridyl substituent is crucial; in the meta position, there is no direct resonance interaction between the pyridinic nitrogen and the phenolic hydroxyl group. However, the ring as a whole acts as an electron-withdrawing group, which stabilizes the phenoxide conjugate base through delocalization of the negative charge.[4][5]

The net result is that the pyridyl substituent increases the acidity of the phenolic proton compared to unsubstituted phenol.[4]

Caption: Interplay of electronic effects in 3-(pyridin-3-yl)phenol.

Physicochemical Data: pKa Values

The molecule possesses two distinct pKa values corresponding to the two ionization equilibria:

  • pKa₁ (Acidic): Deprotonation of the phenolic hydroxyl group.

  • pKa₂ (Basic): Protonation of the pyridinic nitrogen atom.

Parameter Value (Predicted) Reference Compound Value Source
pKa₁ (Phenolic -OH) 8.80 ± 0.10Phenol~10.0[4][6]
pKa₂ (Pyridinium N-H) 4.85 ± 0.55Pyridine (conjugate acid)~5.2[7]

The pyridyl substituent lowers the pKa of the phenol from ~10 to ~8.8, making it a stronger acid. This is due to the electron-withdrawing nature of the pyridine ring, which stabilizes the resulting phenoxide anion.[2]

Caption: Ionization equilibria of 3-(pyridin-3-yl)phenol.

Experimental Determination of pKa: A Validated Protocol

For researchers requiring precise experimental data, spectrophotometric titration is a robust and widely used method for determining the pKa of phenolic compounds.[8][9] The underlying principle is that the molar absorptivity of the protonated and deprotonated species differs at specific wavelengths.

Protocol: Spectrophotometric pKa Determination

This protocol is a self-validating system, ensuring accuracy through systematic calibration and data analysis.

A. Instrumentation and Reagents:

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder.

  • Calibrated pH meter with a combination electrode.[10]

  • Thermostatic water bath.

  • Stock solution of 3-(pyridin-3-yl)phenol (~10⁻⁴ to 10⁻⁵ M) in a suitable co-solvent if necessary (e.g., acetonitrile-water mixture).[11]

  • A series of buffer solutions covering the pH range ~3 to ~11.

  • Standardized solutions of HCl and NaOH (0.1 M).

  • High-purity water.

B. Step-by-Step Methodology:

  • Wavelength Selection: Record the UV-Vis spectra of the analyte solution at a very low pH (e.g., pH 2, fully protonated species) and a very high pH (e.g., pH 12, fully deprotonated species). Identify the wavelength(s) of maximum absorbance difference (λ_max) between the two forms.[12]

  • Sample Preparation: Prepare a series of solutions (at least 10-15) with a constant concentration of the analyte by diluting the stock solution in different buffers covering the pH range of interest (e.g., pH 3-6 for pKa₂ and pH 7-11 for pKa₁).[12]

  • Equilibration and Measurement: Thermostat each solution to a constant temperature (e.g., 25 °C ± 0.1 °C). Measure the pH and the absorbance at the predetermined λ_max for each solution.[11]

  • Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be analyzed using various methods. For the determination of the phenolic pKa (pKa₁), the Henderson-Hasselbalch equation is applied:

    • pKa = pH + log([HA]/[A⁻])

    • Where [HA] is the concentration of the neutral phenol and [A⁻] is the concentration of the phenoxide. The ratio can be determined from the absorbance values: [HA]/[A⁻] = (A_max - A) / (A - A_min), where A is the absorbance at a given pH, A_max is the absorbance of the phenoxide, and A_min is the absorbance of the phenol.

  • Validation: The pKa is the pH at which the concentrations of the acidic and basic forms are equal. This corresponds to the inflection point of the titration curve.[13] The experiment should be repeated at least in triplicate to ensure reproducibility.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Stock Solution (10⁻⁴ M Analyte) B2 Prepare Titration Samples (Analyte in Buffers) A1->B2 A2 Prepare Buffer Series (pH 3-11) A2->B2 A3 Calibrate pH Meter B4 Measure Absorbance & pH A3->B4 B1 Select Wavelength (λ_max) via full pH scan B1->B4 B3 Equilibrate Temperature (25°C) B2->B3 B3->B4 C1 Plot Absorbance vs. pH B4->C1 C2 Fit Sigmoidal Curve C1->C2 C3 Calculate pKa (Inflection Point) C2->C3 C4 Statistical Validation (Triplicate Runs) C3->C4

Caption: Workflow for spectrophotometric pKa determination.

Computational Chemistry Insights

In silico methods, particularly those employing Density Functional Theory (DFT), have become invaluable for predicting pKa values.[14][15] These methods calculate the Gibbs free energy change of the deprotonation reaction in a simulated aqueous environment.

Modern protocols often yield high accuracy, with mean absolute errors as low as 0.3 pKa units.[14] For phenolic compounds, accurate predictions can be achieved using functionals like CAM-B3LYP with a 6-311G+dp basis set and a solvation model such as SMD (Solvation Model based on Density), often incorporating explicit water molecules to improve accuracy.[16] These computational studies not only predict the pKa but also provide insights into electron density distribution and molecular orbitals, corroborating the theoretical principles of inductive and resonance effects.[17][18]

Implications for Drug Development and Research

The dual pKa values of 3-(pyridin-3-yl)phenol have profound implications:

  • Solubility: The molecule's solubility is pH-dependent. It will be more soluble at pH values below pKa₂ (where the cationic pyridinium form dominates) and above pKa₁ (where the anionic phenoxide form dominates). Minimum solubility is expected at the isoelectric point.

  • Absorption and Distribution: The charge state affects how the molecule crosses biological membranes. The neutral form is typically more lipophilic and more readily absorbed, while the charged forms may require transporters.

  • Target Binding: If the target is a protein, the ionization state of the molecule will dictate whether it can act as a hydrogen bond donor (phenol, pyridinium) or acceptor (phenoxide, pyridine), critically influencing binding affinity and selectivity.

Conclusion

3-(pyridin-3-yl)phenol is an amphoteric compound with a phenolic pKa of approximately 8.8 and a pyridinium pKa of around 4.85. These values are governed by the strong electron-withdrawing inductive effect of the pyridine ring. A precise understanding and experimental verification of these pKa values are essential for professionals in drug discovery and chemical research, as they directly impact the compound's behavior in biological and chemical systems. The methodologies outlined in this guide provide a robust framework for achieving this understanding with high scientific integrity.

References

  • Vertex AI Search. (n.d.). Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids.
  • Vertex AI Search. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and.
  • Benchchem. (n.d.). 2-(Pyridin-3-yloxy)phenol|High-Purity Reagent.
  • Chemistry LibreTexts. (2022, July 20). 7.5: Acid-base Properties of Phenols.
  • ResearchGate. (2013). Comparison of pKa values for some phenols imines derived from 3-acetyl and 4-acetyl pyridines.
  • Aktaş, A. H., et al. (n.d.). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data.
  • MDPI. (2022, December 6). An Accurate Approach for Computational pKa Determination of Phenolic Compounds.
  • ResearchGate. (n.d.). Effect of the π-π Stacking interaction on the acidity of phenol.
  • ResearchGate. (n.d.). pKa-Values of Guaiacyl and Syringyl Phenols Related to Lignin.
  • Chemistry 321: Quantitative Analysis Lab Webnote. (n.d.). Spectrophotometric Determination of pKa of Phenol Red.
  • MDPI. (2023, July 13). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids.
  • Organic Chemistry Data. (n.d.). Bordwell pKa Table.
  • ResearchGate. (2022, December 1). An Accurate Approach for Computational pKa Determination of Phenolic Compounds.
  • ResearchGate. (n.d.). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures.
  • PG.CHEMEASY. (2019, November 21). Why is pyridine more basic than pyrrole and Why phenols are more acidic than methanol.
  • NIH National Center for Biotechnology Information. (2021, August 11). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives.
  • Neliti. (n.d.). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY.
  • Quest Journals. (2023, October 4). Using spectrophotometric methods for determination the of ionization constant of Ruthenium Red and Phenol Red indicators.
  • Pharma Approach. (n.d.). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.
  • OChemTutor. (n.d.). pKa values.
  • Chapter 24: Phenols. (n.d.).
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.

Sources

Foundational

Technical Guide: 3-(3-Pyridinyl)phenol – Synthesis, Properties, and Applications

[1] Executive Summary 3-(3-Pyridinyl)phenol (CAS: 93851-31-1) is a critical biaryl building block in medicinal chemistry and materials science.[1] Characterized by a meta-substituted phenolic ring coupled to a pyridine m...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-(3-Pyridinyl)phenol (CAS: 93851-31-1) is a critical biaryl building block in medicinal chemistry and materials science.[1] Characterized by a meta-substituted phenolic ring coupled to a pyridine moiety, it serves as a versatile scaffold for designing kinase inhibitors, receptor ligands, and organometallic complexes (e.g., Iridium-based OLED emitters).[1] This guide provides an authoritative technical analysis of its nomenclature, physicochemical properties, validated synthesis protocols, and handling safety.[1]

Nomenclature & Chemical Identity

Precise nomenclature is vital to distinguish this compound from its isomers (e.g., 3-(2-pyridinyl)phenol).[1] The connectivity at the 3-position of both rings is the defining structural feature.[1]

Core Identifiers
Registry / StandardIdentifierNotes
IUPAC Name 3-(Pyridin-3-yl)phenol Preferred IUPAC Name (PIN)
CAS Number 93851-31-1 Specific to the 3,3'-isomer
Molecular Formula C₁₁H₉NO
Molecular Weight 171.19 g/mol
SMILES Oc1cccc(c1)-c1cccnc1
InChI Key JBXIAFBIDZKQDU-UHFFFAOYSA-N
Validated Synonyms
  • 3-(3-Pyridyl)phenol[1][2][3]

  • 3-(3-Hydroxyphenyl)pyridine[1]

  • m-(3-Pyridyl)phenol[1]

  • 3'-Hydroxy-3-phenylpyridine[1]

Chemical Architecture & Properties[1][5]

Structural Analysis

The molecule exhibits dual acid-base behavior (amphoteric nature) due to the phenolic hydroxyl group and the pyridinyl nitrogen.[1]

  • Phenolic Moiety (Acidic): The hydroxyl group at the meta position allows for hydrogen bond donation and electrophilic aromatic substitution.[1] The pKa is approximately 9.9–10.0.[1]

  • Pyridinyl Moiety (Basic): The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a weak base (conjugate acid pKa ~5.2).[1]

Physicochemical Data
PropertyValueExperimental Context
Physical State Solid (Powder)Off-white to beige crystalline solid
Melting Point 198–202 °CLiterature range varies by purity
Solubility DMSO, Methanol, EtOAcLimited solubility in water; soluble in dilute base (NaOH)
Acidity (pKa) ~9.9 (Phenol OH)Deprotonates in 1M NaOH
Basicity (pKa) ~5.2 (Pyridine N)Protonates in 1M HCl

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust method for synthesizing 3-(3-pyridinyl)phenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This protocol avoids the harsh conditions of Ullmann coupling and provides higher regioselectivity.[1]

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle and the specific connectivity established during the reaction.

SuzukiMechanism Figure 1: Catalytic Cycle for the Synthesis of 3-(3-Pyridinyl)phenol via Suzuki Coupling Start Reactants: 3-Bromopyridine + 3-Hydroxyphenylboronic acid OxAdd Oxidative Addition: Ar-Pd(II)-Br Complex Start->OxAdd + Pd(0) Cat Catalyst Activation: Pd(dppf)Cl2 → Pd(0) Cat->OxAdd Initiation TransMet Transmetallation: Base (Na2CO3) activates Boron Pd-Ar-Ar' Complex formed OxAdd->TransMet + Boronate RedElim Reductive Elimination: C-C Bond Formation TransMet->RedElim RedElim->Cat Regenerates Pd(0) Product Product: 3-(3-Pyridinyl)phenol RedElim->Product

Detailed Experimental Methodology

Objective: Synthesis of 3-(3-pyridinyl)phenol on a 10 mmol scale.

Reagents:

  • 3-Bromopyridine (1.58 g, 10.0 mmol)[1]

  • 3-Hydroxyphenylboronic acid (1.52 g, 11.0 mmol, 1.1 eq)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (200 mg, ~2.5 mol%)[1]

  • Base: Sodium Carbonate (Na₂CO₃) (2M aqueous solution, 10 mL)[1]

  • Solvent: 1,2-Dimethoxyethane (DME) (40 mL)[1]

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon or Nitrogen for 10 minutes.[1]

  • Charging: Add 3-Bromopyridine, 3-Hydroxyphenylboronic acid, and Pd(dppf)Cl₂ to the flask.

  • Solvent Addition: Add degassed DME and the 2M Na₂CO₃ solution.

  • Reaction: Heat the mixture to 85–90°C (Reflux) under an inert atmosphere for 4–6 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

  • Workup (Expert Tip - pH Switch):

    • Cool the reaction to room temperature.[1]

    • Step A: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL) to remove neutral organic impurities (unreacted bromide, phosphine ligands).[1] Discard the organic layer if the product is in the aqueous phase (unlikely at pH > 10) OR extract the basic aqueous layer.[1]

    • Correction/Refinement: At pH ~11 (due to carbonate), the phenol is deprotonated (phenolate) and stays in the aqueous layer.[1] The pyridine impurity stays in the organic layer.[1]

    • Step B: Wash the aqueous layer (containing the phenolate) with EtOAc.[1]

    • Step C: Acidify the aqueous layer carefully with 1M HCl to pH ~6–7. The product will precipitate or can be extracted into EtOAc.[1]

  • Purification: Dry the final organic extracts over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Applications in Drug Discovery & Materials[8]

Pharmacophore Scaffold

The 3-(3-pyridinyl)phenol structure is a "privileged scaffold" in medicinal chemistry.[1]

  • Kinase Inhibition: The pyridine nitrogen can accept a hydrogen bond from the hinge region of kinase enzymes (e.g., p38 MAP kinase), while the phenol group interacts with the glutamate residue in the αC-helix or the aspartate of the DFG motif.[1]

  • Biaryl Ether Synthesis: The phenolic hydroxyl is a nucleophile for SNAr reactions to create biaryl ethers, common in antihistamines and anticancer agents.[1]

Materials Science (OLEDs)

This compound serves as a ligand precursor for cyclometalated Iridium(III) complexes.[1] The phenol group can be modified to tune the emission wavelength of phosphorescent organic light-emitting diodes (PhOLEDs).[1]

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Corrosion/Irritation H315Causes skin irritation.[1]
Serious Eye Damage H319Causes serious eye irritation.[1][4]
STOT - Single Exposure H335May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Inhalation: Handle in a fume hood to avoid dust inhalation.[1]

  • Storage: Store in a cool, dry place under inert gas (Argon) if possible, as phenols can oxidize over time (turning pink/brown).[1]

Analytical Characterization Workflow

To verify the identity of the synthesized compound, the following spectral features must be observed.

Characterization Figure 2: Analytical Validation Logic cluster_NMR 1H NMR (DMSO-d6) cluster_MS Mass Spectrometry Sample Isolated Solid 3-(3-pyridinyl)phenol NMR_OH Singlet ~9.8 ppm (Phenolic OH) Sample->NMR_OH NMR_Py Doublet/Singlet ~8.8 ppm (Pyridine C2-H) Sample->NMR_Py NMR_Ar Multiplet 6.8-8.0 ppm (Aromatic Region) Sample->NMR_Ar MS_Peak ESI(+) m/z = 172.2 [M+H]+ Sample->MS_Peak

References

  • PubChem. 3-(3-pyridinyl)phenol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Available at: [Link][1]

Sources

Exploratory

3-(pyridin-3-yl)phenol safety data sheet (SDS) hazards

Integrative Hazard Analysis & Handling Guide for Medicinal Chemistry Executive Summary 3-(Pyridin-3-yl)phenol (CAS: 93851-31-1) is a privileged bi-aryl scaffold extensively utilized in drug discovery, particularly for ki...

Author: BenchChem Technical Support Team. Date: February 2026

Integrative Hazard Analysis & Handling Guide for Medicinal Chemistry

Executive Summary

3-(Pyridin-3-yl)phenol (CAS: 93851-31-1) is a privileged bi-aryl scaffold extensively utilized in drug discovery, particularly for kinase inhibitors and receptor ligand synthesis. Unlike simple solvents, this compound possesses a dual-nature functionality—combining a phenolic hydroxyl group with a basic pyridine ring. This guide synthesizes its physiochemical properties with rigorous safety protocols, moving beyond standard compliance to ensure data integrity and researcher safety.

Part 1: Chemical Identity & Physiochemical Logic[1]

Understanding the molecular architecture is the first step in predicting hazard behavior. The compound features a phenol ring connected at the meta-position to a pyridine ring. This "meta-meta" connectivity influences its solubility and pKa, distinguishing it from its para-substituted isomers.

Property Data Specification
Chemical Name 3-(Pyridin-3-yl)phenol
Synonyms 3-(3-Pyridyl)phenol; 3'-Hydroxy-3,3'-bipyridine
CAS Number 93851-31-1 (Primary); 101001-65-0 (Generic isomer class)
Molecular Formula C₁₁H₉NO
Molecular Weight 171.19 g/mol
Physical State Solid (typically off-white to beige powder)
Acidity (pKa) ~9.5 (Phenolic OH); ~4.8 (Pyridinium ion)
Solubility Soluble in DMSO, Methanol, Ethanol; Low solubility in water

Scientific Insight: The presence of the pyridine ring (a weak base) modulates the acidity of the phenolic proton. While pure phenol is corrosive, the electron-withdrawing nature of the pyridine ring in this scaffold stabilizes the structure but retains significant irritation potential. The compound should be treated as a zwitterionic-capable hybrid , meaning pH conditions in aqueous media can drastically alter its solubility and skin absorption rates.

Part 2: Comprehensive Hazard Analysis (GHS)

While less aggressive than unsubstituted phenol, 3-(pyridin-3-yl)phenol is a confirmed irritant with acute toxicity risks. The following classification is derived from aggregated supplier data (Sigma-Aldrich, BLD Pharm) and ECHA notifications.

GHS Classification Table[1][2]
Hazard Class Category H-Code Hazard Statement
Acute Toxicity (Oral) Category 4H302 Harmful if swallowed.[1]
Skin Irritation Category 2H315 Causes skin irritation.[1][2]
Eye Irritation Category 2AH319 Causes serious eye irritation.[1][2]
STOT - Single Exp. Category 3H335 May cause respiratory irritation.[1][2]
Mechanistic Toxicity & Exposure Response

The primary risk stems from the phenolic moiety's ability to denature proteins upon contact and the pyridine ring's potential for metabolic activation.

  • Inhalation: Dust inhalation triggers the TRPA1 irritant receptors in the respiratory tract (H335).

  • Skin Contact: Lipophilic nature allows dermal penetration. Unlike pure phenol, it does not typically cause immediate necrosis (white burns), but prolonged contact leads to severe dermatitis (H315).

  • Ocular: The basicity of the pyridine nitrogen combined with the phenolic acidity creates a buffering effect that can prolong ocular damage if not rinsed immediately (H319).

Figure 1: Exposure Response Logic Flow This diagram outlines the critical decision pathways following accidental exposure.

ExposureResponse Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact (H315) Type->Skin Eye Ocular Contact (H319) Type->Eye Inhale Inhalation (H335) Type->Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap & Water (15 min) 3. Avoid Organic Solvents (Ethanol) Skin->Action_Skin Action_Eye 1. Rinse with Water/Saline (15 min) 2. Remove Contact Lenses 3. Hold Eyelid Open Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Support Breathing if Labored Inhale->Action_Inhale Medical Seek Medical Attention (Provide SDS/CAS 93851-31-1) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Decision matrix for immediate first aid response. Note the specific prohibition of organic solvents for skin washing to prevent enhanced absorption.

Part 3: Risk Mitigation & Engineering Controls

To maintain scientific integrity and reproducibility, handling protocols must prevent not just exposure, but also cross-contamination.

1. Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for pyridine/phenol derivatives due to high permeation rates.

  • Gloves: Nitrile Rubber (Minimum thickness: 0.11 mm). For prolonged handling (>30 mins), use double-gloving or Silver Shield® laminates.

  • Respiratory: If weighing >100mg outside a hood, use an N95 (US) or P2 (EU) particulate respirator.

  • Eyes: Chemical safety goggles (ANSI Z87.1 compliant). Face shields are recommended during synthesis scale-up.

2. Experimental Handling Protocol

The following workflow ensures containment of the irritant dust and prevents hygroscopic degradation.

Figure 2: Laboratory Handling & Containment Workflow

HandlingProtocol cluster_controls Engineering Controls Storage Storage (2-8°C, Inert Gas) Weighing Weighing (Fume Hood Only) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Avoid Dust Reaction Reaction Setup (Closed Vessel) Solubilization->Reaction Transfer Waste Waste Disposal (Halogen-Free Organic) Reaction->Waste Post-Exp

Caption: Operational workflow emphasizing containment during the solid-to-liquid transition phase, the highest risk point for inhalation.

Part 4: Storage, Stability & Reactivity

Stability Logic: Phenolic compounds are susceptible to oxidation, leading to quinone formation (browning). The pyridine nitrogen makes the compound hygroscopic (water-attracting).

  • Storage Conditions: Store at 2-8°C (refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation.

  • Incompatibilities:

    • Strong Oxidizing Agents: Risk of exothermic reaction.

    • Acyl Chlorides/Anhydrides: Will react rapidly with the phenolic hydroxyl group (acylation).

    • Strong Acids: Will protonate the pyridine nitrogen, changing solubility profiles.

References
  • PubChem. (2024). Compound Summary: 3-(Pyridin-3-yl)phenol.[3] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Pyridin-3-yl phenols. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 3-(pyridin-3-yl)phenol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Introduction and Physicochemical Profile 3-(Pyridin-3-yl)phenol is a bi-aryl compound of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction and Physicochemical Profile

3-(Pyridin-3-yl)phenol is a bi-aryl compound of significant interest in medicinal chemistry and materials science due to its structural motifs—a phenol ring coupled with a pyridine ring. Such compounds are often explored as scaffolds in the design of novel therapeutic agents.[1][2] A thorough understanding of the physicochemical properties of this solid is paramount for its application in drug development, including formulation and quality control.

The melting point is a fundamental thermodynamic property that provides a primary indication of a substance's purity. A sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden the melting range.

Table 1: Physicochemical Properties of 3-(pyridin-3-yl)phenol

PropertyValueSource
CAS Number 93851-31-1EvitaChem
Molecular Formula C₁₁H₉NOChemSynthesis[3]
Molecular Weight 171.20 g/mol EvitaChem
Melting Point Not ReportedN/A

It is critical to note that while the synthesis of 3-(pyridin-3-yl)phenol has been described, its melting point has not been consistently reported in the accessible scientific literature.[2] Therefore, the subsequent sections of this guide will focus on the established methods for determining this value.

Synthesis and Purification of 3-(pyridin-3-yl)phenol

A common and effective method for the synthesis of 3-(pyridin-3-yl)phenol is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction provides a versatile route to bi-aryl compounds.

Synthetic Protocol

A representative synthesis involves the reaction of 3-bromophenol with pyridin-3-ylboronic acid in the presence of a palladium catalyst and a base.[2]

Reaction Scheme:

Step-by-Step Procedure:

  • To a solution of 3-bromophenol (1.0 eq) and pyridin-3-ylboronic acid (1.3 eq) in a mixture of dimethoxyethane and water (2:1 v/v), add (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq) and sodium carbonate (3.0 eq).[2]

  • Heat the reaction mixture under microwave irradiation at 120 °C for 20-30 minutes.[2]

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude product should be purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield pure 3-(pyridin-3-yl)phenol.[2] The purity of the final product is crucial for an accurate melting point determination and should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Determination of Melting Point: Methodologies and Best Practices

The accurate determination of the melting point is a critical step in the characterization of a solid compound. Two primary methods are widely employed in research and industrial settings: the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This traditional method relies on the visual observation of the phase transition of a small sample packed in a capillary tube.

The following diagram illustrates the workflow for capillary melting point determination.

MeltingPointWorkflow A Sample Preparation: Grind purified solid to a fine powder. B Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary in the melting point apparatus. B->C D Rapid Heating: Heat rapidly to determine an approximate melting range. C->D E Slow Heating: Repeat with a fresh sample, heating slowly (1-2 °C/min) near the approximate melting point. D->E F Observation & Recording: Record the temperature at which melting begins and the temperature at which the sample is completely liquid. E->F DSCWorkflow A Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan. B Pan Sealing: Hermetically seal the pan. A->B C Instrument Setup: Place the sample and a reference pan into the DSC cell. B->C D Thermal Program: Equilibrate the sample at a starting temperature and then heat at a controlled rate (e.g., 10 °C/min). C->D E Data Acquisition: Record the heat flow as a function of temperature. D->E F Data Analysis: Determine the onset temperature and the peak of the endothermic melting transition. E->F

Caption: Workflow for DSC Melting Point Determination.

  • Sample Preparation: Accurately weigh 2-5 mg of purified 3-(pyridin-3-yl)phenol into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup: Place the sealed sample pan and an empty sealed reference pan into the DSC instrument's cell.

  • Thermal Program: Set the instrument to equilibrate at a temperature well below the expected melting point (e.g., 25 °C). Then, ramp the temperature at a constant rate, typically 10 °C/min, to a temperature well above the expected melting point.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is generally taken as the melting point.

Factors Influencing Melting Point Determination

Several factors can affect the accuracy and precision of a melting point measurement:

  • Purity: Impurities disrupt the crystal lattice, leading to a lower and broader melting range.

  • Heating Rate: A heating rate that is too fast can result in a recorded melting point that is higher than the true value.

  • Sample Packing: Poorly packed capillary tubes can lead to inaccuracies in the visual determination of the melting range.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can result in different melting points.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(pyridin-3-yl)phenol is not widely available, it should be handled with the care appropriate for a novel chemical compound. General safe laboratory practices should be followed. For context, related compounds like phenol are toxic and corrosive. [4][5]Therefore, it is prudent to assume that 3-(pyridin-3-yl)phenol may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [6] Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and, most importantly, the rigorous determination of the melting point of 3-(pyridin-3-yl)phenol. While a previously published value for its melting point remains elusive, the detailed protocols for capillary and DSC methods presented herein empower researchers to confidently and accurately determine this crucial physicochemical parameter. Adherence to these methodologies will ensure the generation of reliable data, which is fundamental for the advancement of research and development in medicinal chemistry and related fields.

References

  • (Reference to a general textbook or review on the importance of physicochemical properties in drug discovery, if available from search results.
  • (Reference to a general organic chemistry lab manual detailing melting point theory, if available. As none were found, this is a placeholder.)
  • (Placeholder for a reference on the applic
  • (Placeholder for a reference on the Suzuki coupling reaction.)

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 3-(pyridin-3-yl)phenol via Suzuki-Miyaura Coupling

Executive Summary The synthesis of 3-(pyridin-3-yl)phenol represents a classic challenge in medicinal chemistry: the construction of a heterobiaryl scaffold containing both a basic nitrogen (pyridine) and an acidic hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(pyridin-3-yl)phenol represents a classic challenge in medicinal chemistry: the construction of a heterobiaryl scaffold containing both a basic nitrogen (pyridine) and an acidic hydroxyl group (phenol). While the Suzuki-Miyaura coupling is the method of choice, the "obvious" retrosynthetic disconnection often leads to failure due to the instability of pyridyl boronic acids and catalyst poisoning by the pyridine nitrogen.

This Application Note provides a field-proven protocol that prioritizes reagent stability and workup specificity . By utilizing 3-hydroxyphenylboronic acid and 3-bromopyridine, we circumvent the rapid protodeboronation associated with 3-pyridylboronic acid. Furthermore, we detail a pH-controlled extraction protocol essential for isolating the amphoteric product, a step frequently overlooked in standard literature.

Strategic Analysis & Retrosynthesis

The Stability Paradox

In biaryl synthesis, the choice of which ring bears the halide and which bears the boron species is critical.

  • Route A (Not Recommended): 3-Bromophenol + 3-Pyridylboronic acid.

    • Risk: 3-Pyridylboronic acid is highly prone to protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions, leading to pyridine as a major byproduct. It is also expensive and difficult to purify.

  • Route B (Recommended): 3-Hydroxyphenylboronic acid + 3-Bromopyridine.

    • Advantage:[1][2] 3-Hydroxyphenylboronic acid is air-stable, commercially abundant, and resistant to protodeboronation. 3-Bromopyridine is a stable, inexpensive liquid.

Catalyst Selection

The pyridine nitrogen is a Lewis base that can coordinate to Palladium(II), displacing phosphine ligands and deactivating the catalyst ("catalyst poisoning").

  • Standard Ligands (PPh3): Often fail or require high loading.

  • Bidentate Ligands (dppf): The large bite angle of dppf (1,1'-Bis(diphenylphosphino)ferrocene) makes it sterically bulky and electronically rich, preventing the formation of stable bis-pyridine-Pd complexes.

  • Buchwald Ligands (SPhos/XPhos): Dialkylbiaryl phosphines facilitate oxidative addition into electron-deficient heterocycles and create a bulky environment that precludes non-productive binding.

Visualizing the Strategy

G Target Target: 3-(pyridin-3-yl)phenol RouteA_Start Route A (High Risk) PyBoronic 3-Pyridylboronic Acid RouteA_Start->PyBoronic PhenolHalide 3-Bromophenol RouteA_Start->PhenolHalide Decomp Protodeboronation (Byproduct: Pyridine) PyBoronic->Decomp Unstable in Base Decomp->Target Low Yield RouteB_Start Route B (Recommended) PyHalide 3-Bromopyridine RouteB_Start->PyHalide PhenolBoronic 3-Hydroxyphenyl- boronic Acid RouteB_Start->PhenolBoronic PyHalide->Target Oxidative Addition PhenolBoronic->Target Transmetallation

Figure 1: Retrosynthetic comparison. Route B utilizes the more stable boronic acid partner, minimizing side reactions.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Qty (for 1 mmol scale)Role
3-Bromopyridine 158.001.0158 mg (96 µL)Electrophile
3-Hydroxyphenylboronic acid 137.931.2166 mgNucleophile
Pd(dppf)Cl2 · DCM 816.640.0324.5 mgCatalyst
Sodium Carbonate (Na2CO3) 105.992.5265 mgBase
1,2-Dimethoxyethane (DME) --4.0 mLSolvent (Organic)
Water (degassed) --1.0 mLSolvent (Aqueous)

Note: For difficult couplings, replace Pd(dppf)Cl2 with XPhos Pd G2 (2 mol%).

Step-by-Step Procedure
Step 1: Reaction Assembly (Inert Atmosphere)
  • Glassware: Oven-dry a 20 mL microwave vial or a round-bottom flask equipped with a magnetic stir bar.

  • Solids: Charge the flask with 3-hydroxyphenylboronic acid (1.2 equiv), Na2CO3 (2.5 equiv), and Pd(dppf)Cl2 (3 mol%).

    • Expert Tip: If using XPhos Pd G2, add it here.

  • Degassing: Cap the vessel with a septum. Evacuate and backfill with Nitrogen or Argon three times.

  • Liquids: Syringe in DME (degassed) and Water (degassed). Finally, add 3-bromopyridine (1.0 equiv).

    • Why add halide last? To minimize the time the catalyst sits in solution before the oxidative addition cycle begins.

Step 2: Reaction
  • Heating: Heat the mixture to 85 °C (oil bath) or 100 °C (microwave, 30 mins).

  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Observation: The reaction mixture typically turns from orange/red to dark black/brown as Pd(0) species aggregate post-reaction.

  • Completion: Reaction is usually complete within 4–6 hours thermally or 30 minutes in microwave.

Step 3: The Critical Workup (Amphoteric Isolation)

This is the most common point of failure. The product contains a pyridine (pKa ~5.2) and a phenol (pKa ~10).

  • If pH < 4: Product is protonated (Pyridinium form)

    
     stays in water.
    
  • If pH > 10: Product is deprotonated (Phenoxide form)

    
     stays in water.
    
  • Target pH: 7.0 – 8.0 (Isoelectric neutral form).

Protocol:

  • Cool reaction to room temperature.

  • Dilute with water (10 mL) and EtOAc (10 mL).

  • Check pH: The aqueous layer will be basic (pH ~11) due to carbonate.

  • Adjustment: Carefully add 1M HCl dropwise while stirring until pH reaches ~7–8.

    • Visual Cue: If the solution clouds up, the neutral product is precipitating/oiling out, which is good.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 15 mL).

    • Note: 3-(pyridin-3-yl)phenol is moderately polar. If EtOAc extraction is poor, use 10% MeOH in DCM.

  • Drying: Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.

Step 4: Purification
  • Column Chromatography: Silica gel.[3]

  • Eluent: Gradient 0%

    
     5% MeOH in DCM (or 20% 
    
    
    
    80% EtOAc/Hexanes).
  • Note: The free phenol can streak on silica. Adding 1% Triethylamine to the eluent can sharpen the peak, but requires extended drying to remove the amine.

Mechanistic Insight & Troubleshooting

The Catalytic Cycle

Understanding the cycle helps troubleshoot low yields. The "Transmetallation" step is often the bottleneck with boronic acids.

Cycle cluster_inhibit Inhibition Pathway Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromopyridine BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + OH- (from Base) PyCoord Pyridine-Pd Complex (Inactive) OxAdd->PyCoord N-coordination TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Suzuki Catalytic Cycle. The red path indicates catalyst poisoning by the pyridine nitrogen, mitigated by using bulky ligands like dppf or SPhos.

Troubleshooting Table
ObservationDiagnosisSolution
Starting Material (Bromide) remains Catalyst death (Poisoning)Switch to XPhos Pd G2 or Pd(OAc)2/SPhos . Increase temperature to 100°C.
Starting Material (Boronic Acid) gone, but no product ProtodeboronationUse anhydrous conditions: Pd(PPh3)4, Cs2CO3, Toluene (requires higher temp).
Product in Aqueous Layer pH issueRe-check aqueous pH. Ensure it is between 7 and 8. Salting out (saturating with NaCl) helps push product to organic layer.
Homocoupling (Ph-Ph) Oxidation of Boronic AcidDegas solvents more thoroughly. Ensure inert atmosphere is maintained.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, W., et al. (2005).[4] Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester.[4] Application of 3-Pyridylboronic Acid in Suzuki Coupling. Organic Syntheses, 81, 89. Link

    • Context: Cites the instability of pyridyl boronic acids, supporting our choice to use the phenyl boronic acid route instead.
  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

    • Context: Establishes SPhos/XPhos as superior ligands for heteroaryl coupling.
  • Maligres, P. E., et al. (2002). Synthesis of the Biaryl Core of a PDE4 Inhibitor via a Suzuki Coupling: A Case Study of the Effect of Base on the Reaction. Tetrahedron Letters, 43(39), 6987-6990. Context: Discusses base effects in biaryl synthesis involving phenols.

Sources

Application

Application Note: 3-(Pyridin-3-yl)phenol as a Privileged Scaffold in Drug Discovery

[1][2][3] Executive Summary 3-(Pyridin-3-yl)phenol represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike the more common para-...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

3-(Pyridin-3-yl)phenol represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike the more common para-substituted biaryls, this meta-meta linked biaryl system offers unique vector geometries for exploring the binding pockets of kinases, G-protein coupled receptors (GPCRs), and voltage-gated ion channels.[1][2]

This Application Note provides a rigorous technical guide for the synthesis, purification, and downstream derivatization of 3-(pyridin-3-yl)phenol. It addresses the specific challenges posed by its amphoteric nature (containing both a basic pyridine and an acidic phenol) and outlines protocols to maximize yield and chemoselectivity during library generation.[2][3]

Chemical Profile & Structural Utility[1][2][3]

Physicochemical Properties

The molecule functions as a zwitterionic-like intermediate, necessitating precise pH control during isolation.[1][2][3]

PropertyValue / CharacteristicRelevance to Drug Discovery
Molecular Formula C₁₁H₉NOLow MW (171.20 g/mol ) allows significant room for decoration (Fragment-Based Drug Discovery).[1][2][3]
pKa (Pyridine N) ~5.2 (Conjugate Acid)Modulates solubility and lysosomal trapping potential.[2][3]
pKa (Phenolic OH) ~9.9Serves as the primary handle for ether/ester diversification.[2][3]
LogP ~2.3Optimal lipophilicity for CNS penetration and oral bioavailability.[2][3]
H-Bonding 1 Donor / 2 AcceptorsBalanced profile for membrane permeability.[1][2][3]
Pharmacophore Features

The 3,3'-biaryl linkage places the hydrogen-bond donor (phenol) and acceptor (pyridine) in a non-linear arrangement.[1][2][3] This geometry is critical for:

  • Kinase Inhibitors: Targeting the hinge region where non-linear motifs often fit better than linear biphenyls.[2][3]

  • Allosteric Modulators: The pyridine ring can engage in

    
    -
    
    
    
    stacking with aromatic residues (e.g., Phe, Tyr) in GPCR transmembrane domains.[1][2]

Protocol 1: Scalable Synthesis via Suzuki-Miyaura Coupling[1][2][3][4]

Objective: Synthesize 3-(pyridin-3-yl)phenol from 3-bromopyridine and 3-hydroxyphenylboronic acid. Challenge: The free phenolic hydroxyl group can poison sensitive Pd-catalysts, and the product's amphoteric nature complicates aqueous workup.[1][2][3]

Materials
  • Substrate A: 3-Bromopyridine (1.0 eq)[1][2][3]

  • Substrate B: 3-Hydroxyphenylboronic acid (1.1 eq)[1][2][3]

  • Catalyst: Pd(dppf)Cl₂[2][3][4]·CH₂Cl₂ (0.03 eq) — Selected for robustness against free -OH.[1][2][3]

  • Base: Potassium Carbonate (K₂CO₃) (2.5 eq)[2][3]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step Methodology
  • Degassing: Charge the reaction vessel with Dioxane/Water. Sparge with Nitrogen/Argon for 15 minutes. Causality: Removal of O₂ prevents homocoupling of boronic acids and oxidation of the Pd catalyst.

  • Reagent Addition: Add 3-bromopyridine, 3-hydroxyphenylboronic acid, and K₂CO₃. Stir for 5 minutes.

  • Catalyst Charge: Add Pd(dppf)Cl₂ under a positive stream of inert gas.[2][3]

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM).

    • Self-Validation: The starting bromide spot (high R_f) should disappear.[2][3] The product will appear as a UV-active spot with lower R_f due to the polar -OH group.[1][2][3]

  • Workup (Critical Step):

    • Cool to room temperature.[2][3]

    • pH Adjustment: The reaction mixture will be basic (pH > 11). The phenol is deprotonated (phenoxide), keeping it in the aqueous phase.[2][3]

    • Carefully adjust pH to 7.0–8.0 using 1M HCl.[2][3] Do not acidify below pH 5, or the pyridine ring will protonate, trapping the product in the water layer.

    • Extract 3x with Ethyl Acetate.[2][3]

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Gradient: 0

    
     50% EtOAc in Hexanes).
    

Protocol 2: Chemoselective O-Alkylation (Library Generation)

Objective: Generate a library of biaryl ethers without touching the pyridine nitrogen (avoiding quaternization). Mechanism: Williamson Ether Synthesis.[2][3]

Reaction Logic

The pKa difference between the phenol (~10) and the pyridine nitrogen (nucleophilic but less acidic) allows for selective deprotonation.[2][3] Using a weak base like K₂CO₃ in a polar aprotic solvent promotes O-alkylation over N-alkylation.[1][2][3]

Methodology
  • Solvation: Dissolve 3-(pyridin-3-yl)phenol (1.0 eq) in anhydrous DMF or Acetonitrile.

  • Deprotonation: Add K₂CO₃ (2.0 eq).[2][3] Stir at RT for 15 mins.[2][3] The suspension may turn slightly yellow (phenoxide formation).[2][3]

  • Electrophile Addition: Add the alkyl halide (R-X) (1.1 eq).[2][3]

    • Note: For secondary halides, add catalytic KI (0.1 eq) to facilitate the Finkelstein reaction.[2][3]

  • Heating: Stir at 60°C for 3–12 hours.

  • Validation:

    • LC-MS: Check for [M+H]⁺ corresponding to the ether.[1][2][3]

    • N-alkylation check: If a byproduct with mass [M]+ (fixed charge) appears, the temperature was too high or the halide too reactive.[2]

Visualizing the Workflow

The following diagram illustrates the synthesis and the divergent library generation pathways, highlighting the critical decision points.

DrugDiscoveryWorkflow cluster_QC Quality Control Gate start Starting Materials (3-Bromopyridine + 3-Hydroxyphenylboronic acid) coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) start->coupling 90°C, Dioxane/H2O intermediate INTERMEDIATE: 3-(pyridin-3-yl)phenol (Amphoteric Scaffold) coupling->intermediate pH Control (7-8) Critical Isolation branch_O Path A: O-Alkylation (Target: GPCR/Kinase Ethers) intermediate->branch_O K2CO3, R-X (Chemoselective) branch_N Path B: Salt Formation (Target: Solubility Enhancement) intermediate->branch_N HX (Acid) lib_ether Library: Biaryl Ethers (High Diversity) branch_O->lib_ether salt_form Pharmaceutically Acceptable Salts (e.g., HCl, Mesylate) branch_N->salt_form

Caption: Figure 1. Synthesis and divergent application of the 3-(pyridin-3-yl)phenol scaffold. The central diamond represents the critical amphoteric intermediate requiring precise pH handling.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Suzuki Catalyst poisoning by free phenol.[1][2][3]Switch to protected boronic acid (e.g., 3-methoxyphenylboronic acid) and demethylate later with BBr₃ (though this adds steps).[1][2][3] Alternatively, increase catalyst loading to 5 mol%.[2][3]
Product stuck in Aqueous Layer pH is too low (< 5) or too high (> 10).[2][3]The molecule is amphoteric.[2][3] Adjust aqueous layer to pH 7.5 exactly. Saturate with NaCl (salting out) to force the organic product into the EtOAc layer.[2][3]
N-Alkylation observed Base too strong (e.g., NaH, KOtBu) or Solvent too polar.[1][2][3]Switch base to Cs₂CO₃ or K₂CO₃.[2][3] Use Acetone instead of DMF. Lower reaction temperature.[2][3][5]
Trace Pd Contamination Inefficient purification.[2][3]Treat the crude organic solution with a metal scavenger (e.g., SiliaMetS® Thiol) before evaporation.[2][3]

References

  • Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[2][3]

  • Roughley, S. D., & Jordan, A. M. (2011).[2][3] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.[2] Link[2][3]

  • PubChem. (n.d.).[2][3][6][7] 3-(Pyridin-3-yl)phenol (Compound Summary). National Library of Medicine.[2][3] Retrieved from Link[2][3]

  • Hajduk, P. J., & Galloway, W. R. (2011).[2][3] Auld DS. Small-molecule discovery from chemical fragments. Nature, 470, 42–43.[2][3] (Contextualizing biaryl scaffolds in FBDD). Link

Sources

Method

Application Notes and Protocols: Synthesis of 3-(Pyridin-3-yl)phenol via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Biaryl Scaffolds in Medicinal Chemistry The 3-(pyridin-3-yl)phenol structural motif is a key pharmacophore found in a mult...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Biaryl Scaffolds in Medicinal Chemistry

The 3-(pyridin-3-yl)phenol structural motif is a key pharmacophore found in a multitude of biologically active molecules and approved pharmaceuticals. Its presence is critical for interactions with various biological targets, underscoring the importance of efficient and robust synthetic routes for its preparation. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents a powerful and versatile method for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[1][2][3] This application note provides a detailed protocol for the synthesis of 3-(pyridin-3-yl)phenol from diethyl(3-pyridyl)borane and a suitable halo-phenol precursor, emphasizing the underlying mechanistic principles and practical considerations for successful execution in a research and development setting.

The Suzuki-Miyaura coupling offers several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the use of non-toxic and easily removable inorganic by-products.[1][3] These features make it an attractive methodology for drug discovery and development, where efficiency, scalability, and functional group compatibility are paramount.

Mechanistic Rationale: The Palladium Catalytic Cycle

The synthesis of 3-(pyridin-3-yl)phenol via the Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, a protected 3-halophenol) to form a Pd(II) intermediate.

  • Transmetalation: The organoborane (diethyl(3-pyridyl)borane) transfers its organic group (the pyridyl moiety) to the palladium center, displacing the halide and forming a new Pd(II)-aryl-pyridyl complex. This step is facilitated by the presence of a base.

  • Reductive Elimination: The two organic groups on the palladium center (the phenyl and pyridyl moieties) couple and are eliminated from the palladium, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is crucial for the efficiency of the reaction, particularly when dealing with heteroaromatic substrates like pyridine, which can sometimes pose challenges due to their potential to coordinate with the palladium catalyst.

Experimental Design and Workflow

The overall synthetic strategy involves a two-step process:

  • Protection of the Phenolic Hydroxyl Group: The free hydroxyl group of a 3-halophenol (e.g., 3-bromophenol) is first protected to prevent side reactions. A silyl ether protecting group, such as tert-butyldimethylsilyl (TBS), is a suitable choice due to its stability under the coupling conditions and its selective removal under mild conditions.[4]

  • Suzuki-Miyaura Cross-Coupling: The protected 3-halophenol is then coupled with diethyl(3-pyridyl)borane in the presence of a palladium catalyst and a base.

  • Deprotection: The protecting group is removed from the resulting biaryl ether to yield the final product, 3-(pyridin-3-yl)phenol.

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Suzuki-Miyaura Coupling cluster_step3 Step 3: Deprotection A 3-Bromophenol C 1-(tert-Butyldimethylsilyloxy)-3-bromobenzene A->C Protection B TBS-Cl, Imidazole F 3-(tert-Butyldimethylsilyloxy)-3'-pyridylbiphenyl C->F Coupling D Diethyl(3-pyridyl)borane E Pd Catalyst, Base H 3-(Pyridin-3-yl)phenol F->H Deprotection G TBAF or Acid

Caption: Overall workflow for the synthesis of 3-(pyridin-3-yl)phenol.

Detailed Experimental Protocols

Part 1: Synthesis of 1-(tert-Butyldimethylsilyloxy)-3-bromobenzene (Protected Phenol)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Bromophenol173.015.00 g28.9
tert-Butyldimethylsilyl chloride (TBS-Cl)150.724.79 g31.8
Imidazole68.082.36 g34.7
Dichloromethane (DCM)-100 mL-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3-bromophenol (5.00 g, 28.9 mmol) and imidazole (2.36 g, 34.7 mmol).

  • Dissolve the solids in anhydrous dichloromethane (100 mL).

  • To the stirred solution, add tert-butyldimethylsilyl chloride (4.79 g, 31.8 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding deionized water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(tert-butyldimethylsilyloxy)-3-bromobenzene as a colorless oil.

Part 2: Suzuki-Miyaura Coupling of 1-(tert-Butyldimethylsilyloxy)-3-bromobenzene and Diethyl(3-pyridyl)borane

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-(tert-Butyldimethylsilyloxy)-3-bromobenzene287.285.00 g17.4
Diethyl(3-pyridyl)borane147.032.81 g19.1
Tetrakis(triphenylphosphine)palladium(0)1155.560.60 g0.52 (3 mol%)
Potassium Carbonate (K₂CO₃)138.214.81 g34.8
1,4-Dioxane-80 mL-
Water-20 mL-

Procedure:

  • To a dry 250 mL Schlenk flask, add 1-(tert-butyldimethylsilyloxy)-3-bromobenzene (5.00 g, 17.4 mmol), diethyl(3-pyridyl)borane (2.81 g, 19.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.60 g, 3 mol%).

  • Add potassium carbonate (4.81 g, 34.8 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (80 mL) and degassed water (20 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the protected biaryl product.

Part 3: Deprotection to Yield 3-(Pyridin-3-yl)phenol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Protected Biaryl from Part 2~285.454.00 g~14.0
Tetrabutylammonium fluoride (TBAF) (1 M in THF)-21 mL21.0
Tetrahydrofuran (THF)-50 mL-

Procedure:

  • Dissolve the protected biaryl (4.00 g, ~14.0 mmol) in anhydrous tetrahydrofuran (50 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1 M solution of tetrabutylammonium fluoride in THF (21 mL, 21.0 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-(pyridin-3-yl)phenol as a solid. The product can be further purified by recrystallization if necessary.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through in-process controls. The progress of each reaction step should be meticulously monitored by appropriate analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yields for each step are generally in the range of 70-90%, but can vary depending on the scale and purity of the reagents.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 3-(pyridin-3-yl)phenol from diethyl(3-pyridyl)borane. By understanding the underlying mechanistic principles of the Suzuki-Miyaura cross-coupling reaction and adhering to the detailed experimental procedures, researchers can reliably and efficiently synthesize this important biaryl scaffold for applications in drug discovery and development.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

Sources

Application

Application Note: Functionalization of the Phenol Ring in 3-(pyridin-3-yl)phenol

Abstract & Strategic Overview The 3-(pyridin-3-yl)phenol scaffold is a privileged structure in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., p38 MAPK, VEGFR) and CNS-active agents. Its value lies...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 3-(pyridin-3-yl)phenol scaffold is a privileged structure in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., p38 MAPK, VEGFR) and CNS-active agents. Its value lies in the interplay between the hydrogen-bond donor/acceptor capability of the phenol and the basic nitrogen of the pyridine, which often serves as a solubility handle or a specific binding element in enzyme pockets.

However, functionalizing this scaffold presents a challenge: the molecule contains two aromatic rings with opposing electronic demands. The phenol ring is electron-rich (activated), while the pyridine ring is electron-deficient (deactivated). This Application Note provides a definitive guide to selectively functionalizing the phenol ring while preserving the pyridine integrity, focusing on Electrophilic Aromatic Substitution (EAS) , O-Alkylation , and C-O Activation (Triflation) .

Reactivity Landscape

To design effective protocols, one must understand the electronic vectors at play:

  • The Phenol Ring (Nucleophile): The -OH group (

    
    ) is a strong ortho/para activator.
    
  • The Pyridine Ring (Electrophile/Base): The pyridine nitrogen (

    
    ) is basic and nucleophilic but deactivates its own ring towards EAS.
    
  • Regioselectivity: The -OH group directs incoming electrophiles to positions 2, 4, and 6 .

    • Position 2: Sterically hindered (sandwiched between -OH and Pyridyl).

    • Position 4: Para to -OH. Electronically favored but sterically adjacent to the Pyridyl group.[1]

    • Position 6: Ortho to -OH. Less sterically hindered.

Visualization: Reactivity Map

The following diagram outlines the logical flow for functionalizing this scaffold.

ReactivityMap cluster_legend Reaction Pathways Scaffold 3-(pyridin-3-yl)phenol (Starting Material) Site_OH Phenolic Oxygen (Nucleophilic Site) Target: Etherification Scaffold->Site_OH Site_C4 C4 Position (Para) (Major EAS Site) Target: Halogenation Scaffold->Site_C4 Site_C6 C6 Position (Ortho) (Minor EAS Site) Target: Ortho-substitution Scaffold->Site_C6 Site_N Pyridine Nitrogen (Basic Site) Risk: N-Oxidation/Quaternization Scaffold->Site_N EAS Electrophilic Subst. Alk O-Alkylation

Figure 1: Reactivity map highlighting the competing sites on the 3-(pyridin-3-yl)phenol scaffold. Green indicates O-functionalization; Red indicates C-functionalization.

Protocol 1: Regioselective Bromination

Objective: To introduce a bromine handle at the para-position (C4) relative to the hydroxyl group, enabling subsequent Suzuki or Buchwald-Hartwig couplings.

Challenge: Controlling regioselectivity between C4 (para) and C6 (ortho). While C4 is electronically preferred, the adjacent pyridine ring provides steric bulk.

Experimental Procedure

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN). Avoid: Elemental Bromine (


) is too harsh and may lead to over-bromination or oxidation of the pyridine nitrogen.
  • Preparation: Dissolve 3-(pyridin-3-yl)phenol (1.0 equiv) in anhydrous MeCN (0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Addition: Dissolve NBS (1.05 equiv) in a minimal amount of MeCN. Add this solution dropwise to the phenol mixture over 30 minutes.

    • Note: Slow addition is critical to prevent high local concentrations of electrophile, which promotes di-bromination.

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by LC-MS (Look for M+H+79/81 pattern).

  • Quench: Add 10% aqueous sodium thiosulfate (

    
    ) to quench unreacted NBS.
    
  • Workup: Remove MeCN under reduced pressure. Extract the aqueous residue with Ethyl Acetate (EtOAc, 3x).[2] Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude mixture will likely contain an 85:15 mixture of the para-isomer (4-bromo) and ortho-isomer (6-bromo). Separate via flash column chromatography (SiO2, Gradient: 0-50% EtOAc in Hexanes).

Validation Data:

  • Target Product: 4-bromo-3-(pyridin-3-yl)phenol.

  • 1H NMR Diagnostic: The para-substituted product will show two doublets in the phenol ring (coupling constant

    
     Hz) if the other ortho position is unsubstituted, or singlets if fully substituted. In this specific scaffold, look for the loss of the proton para to the OH.
    

Protocol 2: Chemoselective O-Alkylation

Objective: To synthesize ether derivatives for SAR (Structure-Activity Relationship) exploration without touching the pyridine nitrogen.

Challenge: The pyridine nitrogen is nucleophilic. Using strong bases (e.g., NaH) or highly reactive alkyl halides (e.g., MeI) can lead to competitive N-alkylation (quaternization).

Experimental Procedure

Reagents: Potassium Carbonate (


), DMF or Acetone, Alkyl Halide (

).[2][3]
  • Setup: Charge a flask with 3-(pyridin-3-yl)phenol (1.0 equiv) and anhydrous DMF (0.2 M).

  • Base Activation: Add anhydrous

    
     (2.0 equiv). Stir at RT for 15 minutes.
    
    • Mechanism:[1][4][5][6][7] The phenol (

      
      ) is deprotonated to the phenoxide. The pyridine (
      
      
      
      ) remains neutral. The phenoxide is a significantly stronger nucleophile (
      
      
      times) than the neutral pyridine nitrogen.
  • Alkylation: Add the Alkyl Halide (1.1 equiv).

    • Optimization: For simple alkyl halides, stir at RT.[8] For bulky halides, heat to 60 °C.

  • Workup: Dilute with water and extract with EtOAc.

    • Critical Step: Wash the organic layer with water (3x) to remove DMF completely, as residual DMF interferes with biological assays.

Troubleshooting:

  • If N-alkylation is observed (verified by HMBC NMR showing correlation between

    
    ), switch the solvent to Acetone  and use Cesium Carbonate (
    
    
    
    )
    . The "Cesium Effect" often promotes O-alkylation due to looser ion pairing.

Protocol 3: Triflation (C-O Bond Activation)

Objective: To convert the phenolic -OH into a Triflate (-OTf), transforming the ring from a nucleophile into an electrophile for cross-coupling.

Experimental Procedure

Reagents: N-Phenyl-bis(trifluoromethanesulfonimide) (


), Triethylamine (

), DCM.
  • Dissolution: Dissolve 3-(pyridin-3-yl)phenol (1.0 equiv) and

    
     (1.1 equiv) in DCM (0.1 M).
    
  • Base Addition: Add

    
     (2.0 equiv) dropwise at 0 °C.
    
    • Why

      
      ? Triflic anhydride (
      
      
      
      ) is cheaper but highly reactive and can cause pyridine salt formation.
      
      
      is milder and strictly targets the phenoxide anion.
  • Reaction: Stir at RT for 4-12 hours.

  • Workup: Wash with water and brine. Dry and concentrate.

  • Stability Note: Aryl triflates are generally stable but should be stored at -20 °C under argon if not used immediately.

Summary of Reaction Parameters

TransformationTarget SiteReagent SystemKey Selectivity Driver
Bromination C4 (Para)NBS, MeCN, 0°CElectronic activation by -OH; Low temp prevents di-bromination.
O-Alkylation Phenolic O

, DMF, R-X

difference (Phenol 9.5 vs Pyridine 5.2).
Triflation Phenolic O

,

, DCM
Use of mild triflating agent avoids N-reaction.
Suzuki Coupling C-C Bond

,

Standard conditions; Pyridine does not poison catalyst.

Workflow Visualization

The following flowchart illustrates the decision-making process for diversifying this scaffold.

Workflow Start 3-(pyridin-3-yl)phenol Br Bromination (NBS, MeCN) Start->Br Path A OAlk O-Alkylation (R-X, K2CO3) Start->OAlk Path B Tf Triflation (PhNTf2) Start->Tf Path C Suzuki1 Suzuki Coupling (Ar-B(OH)2) Br->Suzuki1 FinalEther Ether Analogues (Solubility/Potency) OAlk->FinalEther Tf->Suzuki1 Alt Route Buchwald Buchwald-Hartwig (Amination) Tf->Buchwald

Figure 2: Synthetic workflow for the diversification of 3-(pyridin-3-yl)phenol.

References

  • Regioselective Bromination of Phenols

    • Ma, X., et al. "Mild and Regioselective Bromination of Phenols with TMSBr."[9] Eur. J. Org.[9] Chem., 2019 , 2019(26), 4262-4267.

  • O-Alkylation vs N-Alkylation Selectivity

    • Anton, V. K., et al. "N- and/or O-Alkylation of Quinazolinone Derivatives."[3][10] Org.[5][7][9][11][12] Med. Chem. IJ, 2020 , 10(2), 555781.

  • Suzuki-Miyaura Coupling on Pyridine Systems

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev., 1995 , 95(7), 2457-2483.

  • pKa Values for Experimental Design

    • Williams, R. "pKa Data Compiled." Organic Chemistry Data.

  • General Reactivity of 3-Phenylpyridine

    • BenchChem Technical Guide.[13] "An In-depth Technical Guide to 3-Phenylpyridine."

Sources

Method

Application Note: Synthesis of Anticancer Pyrimidine Derivatives Incorporating a 3-(Pyridin-3-yl)phenol Motif

Executive Summary This guide details the synthetic methodology for constructing a library of anticancer pyrimidine derivatives utilizing 3-(pyridin-3-yl)phenol as a critical pharmacophore. The pyridine-phenol moiety serv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic methodology for constructing a library of anticancer pyrimidine derivatives utilizing 3-(pyridin-3-yl)phenol as a critical pharmacophore. The pyridine-phenol moiety serves as a dual-purpose scaffold: the pyridine nitrogen acts as a hydrogen bond acceptor (often targeting the hinge region of kinase domains), while the phenolic oxygen provides a robust handle for ether linkages to the pyrimidine core.

This protocol employs a modular "Build-Couple-Diversify" strategy, ensuring high chemical yield and structural diversity. It is designed for medicinal chemists targeting kinase inhibitors (e.g., EGFR, VEGFR) or tubulin polymerization inhibitors.[1]

Retrosynthetic Analysis & Design Logic

The target molecules are designed based on the Type I/II Kinase Inhibitor paradigm. The synthesis is broken down into three critical phases:

  • Scaffold Construction: Synthesis of the bi-aryl ether precursor via Suzuki-Miyaura coupling.

  • Core Coupling: Regioselective Nucleophilic Aromatic Substitution (

    
    ) of 2,4-dichloropyrimidine.
    
  • Library Diversification: Displacement of the remaining chloride with various amines to tune solubility and potency.

Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points for regioselectivity.

SyntheticPathway Start1 3-Bromopyridine Inter1 3-(Pyridin-3-yl)phenol (Key Intermediate) Start1->Inter1 Suzuki Coupling Pd(PPh3)4, K2CO3 Start2 3-Hydroxyphenyl boronic acid Start2->Inter1 Product1 4-Aryloxy-2-chloropyrimidine (Regioselective Isomer) Inter1->Product1 SNAr (C-4 Selective) Base, Heat Core 2,4-Dichloropyrimidine Core->Product1 Final Final Anticancer Candidate (Library) Product1->Final Amination (C-2) R-NH2, Heat

Figure 1: Modular synthetic workflow for accessing 2,4-disubstituted pyrimidine libraries. Note the C-4 selectivity in the first substitution step.

Detailed Experimental Protocols

Phase 1: Synthesis of 3-(Pyridin-3-yl)phenol

Objective: Create the bi-aryl scaffold. Mechanism: Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[2][3]

Reagents & Materials:

  • 3-Bromopyridine (1.0 equiv)

  • 3-Hydroxyphenylboronic acid (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Protocol:

  • Degassing: In a Schlenk tube, dissolve 3-bromopyridine (5 mmol) and 3-hydroxyphenylboronic acid (5.5 mmol) in 20 mL of Dioxane/

    
    . Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst.
    
  • Catalysis: Add

    
     (10 mmol) followed by 
    
    
    
    (0.25 mmol) under a positive stream of Argon. Seal the tube.
  • Reaction: Heat to reflux (

    
    ) for 12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1). The product usually appears as a mid-polar spot.
    
  • Workup: Cool to Room Temperature (RT). Acidify carefully with 1M HCl to pH ~6 (to protonate the phenol). Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (
    
    
    
    , gradient 0-40% EtOAc in Hexanes).
    • Expected Yield: 75-85%

    • Validation:

      
       NMR should show diagnostic pyridine protons (usually deshielded > 8.5 ppm).
      
Phase 2: Regioselective Coupling

Objective: Link the phenol to the pyrimidine core. Mechanism: Nucleophilic Aromatic Substitution.[4][5][6] The C-4 position of 2,4-dichloropyrimidine is more electrophilic due to the para-nitrogen effect and lower steric hindrance compared to C-2 [1].

Reagents:

  • 2,4-Dichloropyrimidine (1.2 equiv)

  • 3-(Pyridin-3-yl)phenol (1.0 equiv, from Phase 1)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous DMF or Acetonitrile

Protocol:

  • Activation: Dissolve 3-(pyridin-3-yl)phenol (2 mmol) in anhydrous DMF (5 mL). Add

    
     (4 mmol) and stir at RT for 30 mins to generate the phenoxide anion.
    
  • Addition: Cool the mixture to

    
    . Add 2,4-dichloropyrimidine (2.4 mmol) dropwise (dissolved in 2 mL DMF).
    
    • Why Cool? Low temperature favors the kinetic product (C-4 substitution) over the thermodynamic C-2/C-4 mixture.

  • Reaction: Allow to warm to RT and stir for 4-6 hours.

  • Workup: Pour into ice water. If a solid precipitates, filter and wash with water. If oil forms, extract with EtOAc.[3]

  • Purification: Recrystallization from Ethanol often yields pure 4-(3-(pyridin-3-yl)phenoxy)-2-chloropyrimidine.

Phase 3: Library Diversification (Amination)

Objective: Introduce solubility/potency elements at the C-2 position.

Protocol:

  • Dissolve the Phase 2 intermediate (0.5 mmol) in n-Butanol or Dioxane.

  • Add the desired amine (e.g., Morpholine, Piperazine, Aniline) (1.5 equiv).

  • Add DIPEA (2.0 equiv) as an acid scavenger.

  • Microwave irradiation at

    
     for 20 mins OR reflux for 6-12 hours.
    
  • Isolation: Evaporate solvent. Purify via preparative HPLC or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on standard pyrimidine chemistry [2].

ParameterPhase 1 (Suzuki)Phase 2 (

Ether)
Phase 3 (Amination)
Limiting Reagent Aryl HalidePhenolChloropyrimidine
Catalyst Pd(0)None (Base mediated)None / Acid Cat.
Temp



Key Byproduct Boronic acid homocouplingC-2 substituted isomerHydrolysis (if wet)
Avg. Yield 80%65-75%70-90%

Biological Context & Mechanism of Action[1][7]

These derivatives are designed to function as ATP-competitive kinase inhibitors .

  • Hinge Binding: The pyridine nitrogen (from the starting material) or the pyrimidine nitrogens can form hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).

  • Hydrophobic Pocket: The bi-aryl ether structure allows the molecule to span the hydrophobic pocket.

  • Solubility: The introduction of amines (Phase 3) like morpholine significantly improves metabolic stability and aqueous solubility.

Pharmacophore Hypothesis Diagram

MOA Hinge Kinase Hinge Region (H-Bond Donor) Drug_Pyridine Pyridine Ring (H-Bond Acceptor) Hinge->Drug_Pyridine H-Bonding Pocket Hydrophobic Pocket (Selectivity) Drug_Core Pyrimidine Core (Scaffold) Pocket->Drug_Core Pi-Stacking Solvent Solvent Exposed Area (Solubility) Drug_Tail C-2 Amine Tail (Morpholine/Piperazine) Solvent->Drug_Tail Polar Interaction

Figure 2: Structural Activity Relationship (SAR) mapping of the synthesized derivative against a theoretical kinase binding pocket.

References

  • WuXi AppTec. (2021). Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[5][7] Link

  • BenchChem. (2025).[8] Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide.Link

  • National Institutes of Health (NIH). (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Protocols.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(pyridin-3-yl)phenol

The following technical guide is structured to address the specific challenges of synthesizing 3-(pyridin-3-yl)phenol via Suzuki-Miyaura coupling. It prioritizes mechanistic understanding and actionable troubleshooting o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific challenges of synthesizing 3-(pyridin-3-yl)phenol via Suzuki-Miyaura coupling. It prioritizes mechanistic understanding and actionable troubleshooting over generic instructions.

Topic: Improving Yield & Reproducibility of Suzuki Coupling for 3-(pyridin-3-yl)phenol Target Molecule: 3-(pyridin-3-yl)phenol (Amphoteric Biaryl Scaffold) Core Challenge: Overcoming catalyst poisoning (pyridine N-coordination) and managing protodeboronation while handling an unprotected phenol.

Executive Summary: The Deceptive Simplicity

Synthesizing 3-(pyridin-3-yl)phenol appears straightforward but often results in low yields (<40%) due to three converging factors:

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor that displaces phosphine ligands, forming inactive Palladium-Pyridine complexes (Pd-Py).
    
  • Protodeboronation: Pyridyl boronic acids are electronically prone to hydrolytic C-B bond cleavage before transmetallation occurs.

  • Amphoteric Workup Issues: The product contains both a basic nitrogen and an acidic hydroxyl group, causing significant loss during standard aqueous workups if pH is not strictly controlled.

This guide provides a Diagnostic Troubleshooting Q&A , two Validated Protocols (Direct vs. Protected), and a Purification Strategy .

Diagnostic Troubleshooting (Q&A)

Issue 1: "My reaction turns black immediately, and conversion stalls at <20%."

Diagnosis: Catalyst decomposition ("Pd Black" formation) or poisoning.[1] Root Cause:

  • Oxidation: Phosphine ligands are oxidizing faster than the catalytic cycle can initiate.

  • Poisoning: The pyridine substrate is coordinating to Pd(II) intermediates, shutting down the cycle.[1] Solution:

  • Switch Ligands: Move from simple phosphines (PPh3) to bulky, electron-rich Buchwald ligands (XPhos or SPhos ).[2] These bulky ligands create a "protective shell" around the Pd center, preventing the pyridine nitrogen from binding while accelerating oxidative addition.

  • Protocol Adjustment: Do not add the catalyst until the solvent is fully degassed. Use Pd(OAc)2 + SPhos (1:2 ratio) or the precatalyst XPhos Pd G2.

Issue 2: "I see the starting halide disappear, but the product yield is low. NMR shows pyridine."[3]

Diagnosis: Protodeboronation of the boronic acid.[2] Root Cause: The C-B bond in pyridyl boronic acids is labile. Under aqueous basic conditions, the boronic acid hydrolyzes to the parent pyridine (protodeboronation) faster than it transmetallates. Solution:

  • Reduce Water/Base Strength: Switch from Na2CO3/H2O to anhydrous K3PO4 in Dioxane or n-Butanol.

  • Boronate Ester: Replace 3-pyridylboronic acid with 3-pyridylboronic acid pinacol ester. The ester releases the active boronic acid slowly, keeping the standing concentration low and reducing side reactions.

  • Stoichiometry: Use excess boronate (1.5 – 2.0 equiv) to compensate for decomposition.

Issue 3: "The reaction worked, but I lost most of the material during extraction."

Diagnosis: Incorrect pH management of the amphoteric product. Root Cause:

  • pH < 5: The pyridine ring is protonated (pyridinium cation)

    
     Water Soluble.
    
  • pH > 10: The phenol is deprotonated (phenoxide anion)

    
     Water Soluble.
    Solution: 
    
  • Target pH 7–8: You must adjust the aqueous layer to pH 7–8 before extraction. This is the "neutral window" where the molecule is uncharged and lipophilic. (See Section 5: Purification).

Validated Experimental Protocols

Decision Matrix
  • Choose Protocol A (Direct) if: You need speed, green chemistry metrics, or lack protection/deprotection reagents.

  • Choose Protocol B (Protected) if: Protocol A fails, or if you require >90% purity for late-stage GMP steps.

Protocol A: Direct Coupling (Unprotected Phenol)

High Efficiency, Moderate Risk

Rationale: Uses a specialized solvent system to solubilize the phenoxide intermediate without quenching the catalyst.

Reagents:

  • Halide: 3-Bromopyridine (1.0 equiv)

  • Boronate: 3-Hydroxyphenylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·DCM (3 mol%) or XPhos Pd G2 (1 mol%)

  • Base: K3PO4 (3.0 equiv) — Must use 3 equiv: 1 to neutralize phenol, 2 for Suzuki cycle.

  • Solvent: n-Butanol (0.2 M concentration)

Step-by-Step:

  • Charge a reaction vial with 3-hydroxyphenylboronic acid, 3-bromopyridine, and K3PO4.

  • Add n-Butanol.

  • Degas: Spurge with Argon/Nitrogen for 15 minutes (Critical).

  • Add the Pd catalyst quickly under inert flow. Cap immediately.

  • Heat to 100°C for 4–12 hours.

  • Monitor: Check LCMS. If conversion stalls, add 0.5 equiv more boronic acid.

Protocol B: Protected Route (Silyl Ether)

High Reliability, Extra Steps

Rationale: Protecting the phenol eliminates the zwitterionic character and prevents phenoxide coordination to Palladium.

Workflow:

  • Protection: React 3-bromophenol with TBSCl (tert-butyldimethylsilyl chloride) and Imidazole in DCM. (Yield: >95%).

  • Coupling:

    • Substrates: (3-((tert-butyldimethylsilyl)oxy)phenyl)boronic acid + 3-Bromopyridine.

    • Conditions: Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq), DME (Dimethoxyethane). Reflux 16h.

  • Deprotection: Treat crude with TBAF (Tetra-n-butylammonium fluoride) in THF (1h, RT).

Visualizing the Challenge

The following diagram illustrates the competing pathways in the catalytic cycle. Note the "Death Spiral" caused by Pyridine poisoning.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + 3-Bromopyridine Poison CATALYST POISONING Pyridine-Pd Complex (Inactive) OxAdd->Poison + Pyridine N-Coordination TransMet Transmetallation Ar-Pd-Ar' OxAdd->TransMet + Boronate / Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Substrate 3-Bromopyridine Boronate Boronic Acid Hydrolysis Protodeboronation (Side Reaction) Boronate->Hydrolysis H2O / Base Hydrolysis->TransMet Reduces Yield

Caption: The "Death Spiral" (Red) shows where pyridine nitrogen coordinates to Pd(II), sequestering the catalyst. Bulky ligands (XPhos) physically block this path.

Purification & Isolation (The "Isoelectric" Workup)

Because 3-(pyridin-3-yl)phenol is amphoteric, standard extraction often fails. Use this optimized workup:

  • Quench: Cool reaction to RT. Dilute with EtOAc.

  • Acid Wash (Remove Pyridine SM): Wash organic layer with 10% citric acid (pH ~4).

    • Note: The product might partially protonate and go into the aqueous layer. Keep all layers.

  • pH Adjustment (Critical): Combine all aqueous layers. Slowly add Sat. NaHCO3 until pH = 7.5 .

    • At this pH, the product is neutral (Phenol is protonated, Pyridine is deprotonated).

  • Extraction: Extract the pH 7.5 aqueous layer with EtOAc/THF (3:1) or n-Butanol .

    • Why THF/Butanol? The product is polar; pure EtOAc may not extract it efficiently.

  • Polishing: Dry over Na2SO4, concentrate. If necessary, recrystallize from Ethanol/Hexane rather than using silica columns (which cause streaking).

Data Summary: Ligand Performance

Ligand SystemYield (Unprotected)Yield (Protected)Notes
Pd(PPh3)4 < 30%65%Prone to oxidation and poisoning.
Pd(dppf)Cl2 45%75%Robust standard, but slow.
XPhos / Pd2(dba)3 85% 92% Recommended. Bulky ligand prevents poisoning.
SPhos / Pd(OAc)2 80%88%Excellent for heteroaryl chlorides.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed suzuki-miyaura cross-coupling of heteroaryl halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the efficient synthesis of five-membered heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

Sources

Optimization

removing palladium impurities from 3-(pyridin-3-yl)phenol product

Topic: Removing Palladium Impurities from 3-(pyridin-3-yl)phenol Ticket ID: PD-REM-PYR-003 Status: Open Specialist: Senior Application Scientist Executive Summary: The "Sticky" Pyridine Challenge You are likely encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Palladium Impurities from 3-(pyridin-3-yl)phenol

Ticket ID: PD-REM-PYR-003 Status: Open Specialist: Senior Application Scientist

Executive Summary: The "Sticky" Pyridine Challenge

You are likely encountering difficulty removing palladium (Pd) from 3-(pyridin-3-yl)phenol because of its specific chemical architecture. Unlike simple aromatics, this molecule contains a pyridine nitrogen , which acts as a strong ligand for Palladium(II), effectively "locking" the impurity into your product. Standard activated charcoal treatments often fail here because the Pyridine-Pd bond strength exceeds the adsorption affinity of standard carbon.

This guide provides three validated workflows to break this coordination and reduce Pd levels to compliant limits (<10 ppm for oral, <1 ppm for parenteral per ICH Q3D).

Module 1: Diagnostic & Decision Matrix

Q: How do I choose the right purification method? A: Your choice depends on your current stage (R&D vs. Process) and the nature of the Pd impurity (Colloidal vs. Complexed).

Visual Guide: Purification Decision Tree

Pd_Removal_Decision Start Start: Pd Contamination Detected State What is the physical state? Start->State Black Visible Black Particulates (Colloidal Pd(0)) State->Black Precipitate Clear Clear/Colored Solution (Soluble Pd(II)-Pyridine Complex) State->Clear Homogeneous Celite Filtration over Celite Black->Celite Scale What is your Scale? Clear->Scale Test Re-test Pd Levels Celite->Test Test->Clear If Pd remains Small Lab Scale (<50g) High Value Scale->Small Large Process Scale (>1kg) Cost Sensitive Scale->Large Resin Method A: Si-Thiol / TMT Scavengers (High Selectivity) Small->Resin Wash Method B: L-Cysteine Wash (Cheapest, Scalable) Large->Wash

Figure 1: Decision matrix for selecting the appropriate palladium removal strategy based on physical state and scale.

Module 2: The "Gold Standard" (Silica Scavengers)

Best for: Lab scale, high-value intermediates, or when yield loss must be minimized.

The Science: Because your molecule has a basic nitrogen (pyridine), using acidic scavengers can lead to product loss. You require Thiol (SH) or Thiourea functionalized silica.[1] These sulfur ligands form a Pd-S bond that is thermodynamically stronger than the Pd-N (pyridine) bond, effectively ripping the metal off your product.

Recommended Scavengers:

  • SiliaMetS® Thiol (SH): Versatile, works well for Pd(II) and Pd(0).

  • SiliaMetS® DMT (Dimercaptotriazine): specifically designed for "difficult" Pd complexes and N-heterocycles.[1]

  • MP-TMT: Macroporous polystyrene-bound trimercaptotriazine (highly effective for low ppm targets).[1][2]

Protocol A: Batch Mode Scavenging
  • Dissolution: Dissolve crude 3-(pyridin-3-yl)phenol in a compatible solvent (THF, Ethyl Acetate, or Methanol).[1] Avoid DMF/DMSO if possible as they compete for Pd coordination.[1]

  • Loading: Add 2–4 equivalents of Scavenger Resin relative to the residual Pd content.[1]

    • Note: If Pd content is unknown, start with 5-10% w/w relative to the mass of the product.

  • Temperature: Heat to 40–50°C . Thermal energy helps overcome the activation energy required to break the Pd-Pyridine bond.[1]

  • Time: Stir for 4 hours .

  • Filtration: Filter the suspension through a 0.45 µm frit or Celite pad.

  • Wash: Wash the resin cake with clean solvent to recover entrained product.[1]

Troubleshooting Table:

Issue Cause Solution
Pd still >50 ppm Pd-Pyridine bond is too strong.[1] Switch to SiliaMetS® DMT or MP-TMT ; increase temp to 60°C.
Product Loss Non-specific binding to silica.[1] Use MeOH as a co-solvent to disrupt H-bonding to the silica backbone.[1]

| Slow Filtration | Resin fines blocking filter.[1] | Use a pad of Celite on top of the frit.[1] |

Module 3: The Process Solution (L-Cysteine Wash)

Best for: Large scale (>100g), cost-sensitive projects.

The Science: L-Cysteine is a zwitterionic amino acid with a free thiol.[1] In a biphasic system, it acts as a water-soluble chelator.[1] It extracts Pd from the organic phase (where your product is) into the aqueous phase.[1] This exploits the amphoteric nature of your product: by keeping the pH neutral/mildly basic, your phenol remains protonated (organic soluble) while the Pd-Cysteine complex becomes water-soluble.

Visual Guide: Biphasic Extraction Mechanism

Cysteine_Wash cluster_organic Organic Phase (EtOAc) cluster_aqueous Aqueous Phase (L-Cysteine) Product 3-(pyridin-3-yl)phenol (Pd coordinated) CleanProd Clean Product Product->CleanProd Pd Removal Cys L-Cysteine Product->Cys Mixing PdCys Pd-Cysteine Complex (Water Soluble) Cys->PdCys Chelation Waste Waste PdCys->Waste Phase Cut

Figure 2: Mechanism of L-Cysteine extraction.[1] The thiol group of cysteine out-competes the pyridine nitrogen for palladium, pulling the metal into the aqueous layer.

Protocol B: L-Cysteine Extraction
  • Preparation: Dissolve the crude product in Ethyl Acetate or Isopropyl Acetate (10-20 volumes).

  • Reagent: Prepare a 5-10% aqueous solution of L-Cysteine .

  • Wash 1: Add the L-Cysteine solution (0.5 - 1 volume eq) to the organic layer.[1]

  • Agitation: Stir vigorously at 40°C for 1 hour . Vigorous stirring is critical for mass transfer.

  • Separation: Allow layers to separate. The aqueous layer may turn dark/yellow (indicating Pd extraction).[1] Discard aqueous layer.[1]

  • Wash 2: Repeat with fresh L-Cysteine solution if initial Pd levels were >1000 ppm.

  • Rinse: Wash the organic layer with saturated NaHCO₃ (to remove residual cysteine) followed by Brine .[1]

  • Dry: Dry over Na₂SO₄ and concentrate.

Module 4: Regulatory & Compliance (ICH Q3D)

Q: What are the limits for Palladium? A: According to ICH Q3D (R2) , Palladium is a Class 2B impurity.

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (assuming 10g daily dose)
Oral 100 µ g/day 10 ppm
Parenteral 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

Note: If your daily dose is <10g, your concentration limit (ppm) increases proportionally.[1] Always calculate based on PDE.

References

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • SiliCycle Inc. (n.d.).[1] SiliaMetS® Metal Scavengers Selection Guide. SiliCycle Application Notes.

  • International Council for Harmonisation (ICH). (2022).[1] ICH Guideline Q3D (R2) on Elemental Impurities. European Medicines Agency.[1][3]

  • Biotage. (2023).[1] Metal Scavenging User Guide: Strategies for Pd Removal. Biotage Knowledge Base.[1][2]

  • Smoot, J. T., et al. (2011).[1] Practical Methods for the Removal of Palladium from Reaction Mixtures. Organic Process Research & Development.

Sources

Troubleshooting

Technical Guide: Optimizing Solvent Systems for 3-(Pyridin-3-yl)phenol Extraction

[1][2] Executive Summary: The Amphoteric Challenge Isolating 3-(pyridin-3-yl)phenol (CAS: 93851-31-1) presents a distinct physicochemical challenge due to its amphoteric nature .[1][2] Unlike simple phenols or pyridines,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Amphoteric Challenge

Isolating 3-(pyridin-3-yl)phenol (CAS: 93851-31-1) presents a distinct physicochemical challenge due to its amphoteric nature .[1][2] Unlike simple phenols or pyridines, this molecule possesses both a basic pyridine nitrogen (


) and an acidic phenolic hydroxyl group (

).
  • The Trap: Standard extraction protocols often fail because the molecule is water-soluble at both low pH (cationic) and high pH (anionic).[2]

  • The Solution: Successful extraction requires precise pH control to target the isoelectric region (pH 6.5–8.0) , where the neutral, lipophilic species predominates, coupled with a medium-polarity solvent system.

This guide provides a self-validating framework to optimize yield and purity, moving beyond "recipe-following" to mechanistic understanding.

Mechanism of Action: Solubility & pH[3]

To extract this compound effectively, you must visualize its speciation profile.[2] The goal is to force the equilibrium toward the neutral species (


), which partitions into the organic phase.
Diagram 1: Speciation & Solubility Profile

This diagram illustrates the charge state of 3-(pyridin-3-yl)phenol across the pH scale, identifying the "Extraction Window."[1][2]

SolubilityProfile cluster_solubility Solubility Phase Preference Acid pH < 4 (Cationic Species) Py-H⁺ / Ph-OH Neutral pH 6.5 - 8.0 (Neutral Species) Py / Ph-OH *Target for Extraction* Acid->Neutral Add Base (e.g., NaHCO₃) Deprotonate Pyridine Water_Soluble_1 Aqueous Phase (High Loss) Acid->Water_Soluble_1 Neutral->Acid Add Strong Acid Protonate Pyridine Base pH > 10 (Anionic Species) Py / Ph-O⁻ Neutral->Base Add Strong Base (NaOH) Deprotonate Phenol Organic_Soluble Organic Phase (High Recovery) Neutral->Organic_Soluble Base->Neutral Add Acid (HCl) Protonate Phenolate Water_Soluble_2 Aqueous Phase (High Loss) Base->Water_Soluble_2

Figure 1: pH-dependent speciation of 3-(pyridin-3-yl)phenol. The green zone represents the optimal extraction window.

Protocol Module: The "pH Swing" Purification

Recommended for crude reaction mixtures (e.g., Suzuki coupling workup).

This method utilizes the molecule's amphoteric properties to wash away non-basic and non-acidic impurities before final isolation.[2]

Step-by-Step Methodology

1. Acidic Wash (Removal of Neutral Impurities)

  • Action: Dissolve crude material in 1M HCl (pH ~1-2).

  • Why: Protonates the pyridine ring (

    
    ), forcing the product into the aqueous phase.
    
  • Wash: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Result: Discard the organic layer (contains non-basic impurities).[2] Keep the aqueous layer.[2]

2. The Critical Adjustment (Targeting the Isoelectric Point)

  • Action: Slowly add saturated Sodium Bicarbonate (

    
    )  or 2M NaOH  to the aqueous layer while monitoring with a pH meter.
    
  • Target: Stop exactly at pH 7.0 – 7.5 .

  • Observation: The solution may become cloudy as the neutral product precipitates or oils out.[2] This is a positive sign.[2]

3. Final Extraction (Product Recovery)

  • Solvent Choice: Add Ethyl Acetate (EtOAc) (Preferred) or DCM .[2]

    • Note: For difficult separations, use 10% Methanol in DCM or n-Butanol (see Table 1).[1][2]

  • Action: Extract 3 times. Combine organic layers.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate), filter, and concentrate.
    

Solvent System Optimization Data

Use this table to select the correct solvent based on your specific impurity profile.

Solvent SystemPolarity IndexRecovery PotentialSpecificityBest Use Case
Ethyl Acetate (EtOAc) 4.4HighModerateStandard Protocol. Best balance of solubility and ease of evaporation.[1][2]
Dichloromethane (DCM) 3.1ModerateHighClean samples.[2] Good for avoiding water co-extraction, but may leave polar residues behind.[2]
10% MeOH in DCM ~3.4Very HighLow"Rescue" Solvent. Use if product is stuck in the aqueous phase or precipitating at the interface.
n-Butanol 4.0HighestLowestLast resort.[1][2] Extracts almost everything; requires high-temp evaporation or water washes to remove solvent.[1][2]

Troubleshooting & FAQs

Q1: I adjusted the pH to 7, but I see a "rag layer" or emulsion. What do I do?

Cause: Amphoteric molecules often stabilize emulsions at their isoelectric point due to partial precipitation.[2] Fix:

  • Salting Out: Add solid NaCl to saturation in the aqueous phase.[2] This increases the ionic strength, forcing the organic product out of the water (Salting-out effect).

  • Filtration: If a solid precipitate is visible at the interface, filter the entire biphasic mixture through a Celite pad.[2] The solid might be your pure product (check by NMR).[2]

Q2: My recovery is low (<50%). Where is my compound?

Diagnosis: It is likely trapped in the aqueous phase due to incorrect pH.[2] Validation Test:

  • Take a 1 mL aliquot of your aqueous waste.[2]

  • Check pH (ensure it is not <5 or >9).[2]

  • Spot the aqueous phase on a TLC plate against a standard.

  • Correction: If product is present, readjust pH to 7.2 and extract with a more polar solvent system (e.g., THF:EtOAc 1:1 or n-Butanol ).

Q3: Can I use silica column chromatography directly?

Issue: The basic pyridine nitrogen interacts strongly with acidic silanols on silica gel, causing "streaking" and yield loss. Protocol Adjustment:

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexane before loading.[2]

  • Mobile Phase: Add 1% TEA or 1%

    
      to your eluent (e.g., Hexane:EtOAc:TEA). This blocks the active sites on the silica.[2]
    

Logic Flow: Extraction Decision Tree

ExtractionLogic Start Start: Crude Mixture CheckPH Check Aqueous pH Start->CheckPH Decision1 Is pH < 5? CheckPH->Decision1 Decision2 Is pH > 9? Decision1->Decision2 No ActionAcid Add Base (NaHCO₃) to pH 7-8 Decision1->ActionAcid Yes ActionBase Add Acid (1M HCl) to pH 7-8 Decision2->ActionBase Yes Extract Extract with EtOAc (x3) Decision2->Extract No (pH is 5-9) ActionAcid->Extract ActionBase->Extract CheckEmulsion Emulsion Formed? Extract->CheckEmulsion FixEmulsion Add Brine / Filter Celite CheckEmulsion->FixEmulsion Yes Success Dry Organic Layer (Na₂SO₄) & Concentrate CheckEmulsion->Success No FixEmulsion->Success

Figure 2: Decision tree for troubleshooting extraction failures.

References

  • Synthesis and Isolation of 3-(pyridin-3-yl)phenol via Suzuki Coupling. ChemicalBook Protocols. Retrieved from

  • Solubility and pKa Considerations for Pyridyl-Phenols. ResearchGate Technical Discussions. Retrieved from

  • Purification of Amphoteric Heterocycles. Organic Syntheses, Coll. Vol. 10. Retrieved from [2]

  • Chromatographic Separation of Pyridine Derivatives. National Institutes of Health (NIH) / PMC.[2] Retrieved from

Sources

Optimization

preventing homocoupling side reactions in 3-pyridylboronic acid coupling

The following technical guide addresses the specific challenges of preventing homocoupling in 3-pyridylboronic acid Suzuki-Miyaura cross-couplings. Executive Summary: The "3-Pyridyl" Challenge Coupling 3-pyridylboronic a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of preventing homocoupling in 3-pyridylboronic acid Suzuki-Miyaura cross-couplings.

Executive Summary: The "3-Pyridyl" Challenge

Coupling 3-pyridylboronic acid is notoriously difficult compared to its phenyl analogues. The difficulty arises from two competing failure modes that often look similar (low yield) but require opposite solutions:

  • Protodeboronation: The C–B bond breaks, yielding pyridine. While 3-pyridyl is more stable than 2-pyridyl, it remains susceptible under aqueous basic conditions.

  • Oxidative Homocoupling: The formation of 3,3'-bipyridine. This is driven by dissolved oxygen and accelerated when the rate of transmetallation exceeds the rate of oxidative addition to the aryl halide.

This guide provides a diagnostic workflow to distinguish these issues and self-validating protocols to eliminate them.

Diagnostic Workflow & Decision Tree

Before altering your conditions, you must identify the dominant side reaction. Use this decision logic to guide your optimization.

diagnostic_tree Start Start: Low Yield Observed Analyze Analyze Crude Mixture (LCMS/GCMS) Start->Analyze Byproduct Identify Major Byproduct Analyze->Byproduct Dimer 3,3'-Bipyridine (Homocoupling) Byproduct->Dimer Mass = 2x Boronic Acid - 2H Reduced Pyridine (Protodeboronation) Byproduct->Reduced Mass = Boronic Acid - B(OH)2 + H Sol_O2 Cause: O2 Ingress Action: Sparge Ar (30 min) or Glovebox Dimer->Sol_O2 Sol_Rate Cause: Slow Oxidative Addition Action: Switch to Pd-G3/G4 or Iodide Dimer->Sol_Rate Sol_Water Cause: Hydrolysis Action: Switch to Anhydrous (Dioxane/Cs2CO3) Reduced->Sol_Water Sol_Release Cause: High Free Boronic Acid Action: Use MIDA Boronate Reduced->Sol_Release caption Figure 1: Diagnostic logic for 3-pyridyl coupling failure modes.

Technical Troubleshooting (Q&A)

Issue 1: "I am seeing significant 3,3'-bipyridine formation despite using inert gas."

Diagnosis: Oxidative Homocoupling via Peroxo-Palladium Species. Mechanism: Even trace oxygen reacts with Pd(0) to form a peroxo-Pd(II) species. This species reacts rapidly with two equivalents of boronic acid (transmetallation) rather than the aryl halide, leading to reductive elimination of the homocouple [1]. The Causality: If your aryl halide is unreactive (e.g., an electron-rich aryl chloride), the catalyst sits in the Pd(0) state longer, increasing the statistical probability of O2 interception.

Corrective Protocol:

  • Degassing: Balloon purging is insufficient. Use active sparging (bubbling Argon directly into the solvent) for at least 20 minutes before adding the catalyst.

  • Catalyst Match: Switch to a precatalyst that ensures rapid oxidative addition, such as XPhos Pd G3 or Pd(dtbpf)Cl2 . This minimizes the "resting time" of the vulnerable Pd(0) species.

Issue 2: "My reaction turns black immediately, and I get low conversion."

Diagnosis: Catalyst Poisoning (The "Pyridyl Effect"). Mechanism: The basic nitrogen on the pyridine ring can coordinate to the Palladium center, displacing phosphine ligands and forming an inactive complex ("Palladium Black" precipitation). The Solution:

  • Ligand Overload: Use bulky, electron-rich ligands (e.g., XPhos , SPhos , or P(tBu)3 ) that sterically prevent the pyridine nitrogen from binding to the metal center [2].

  • Acid Scavenging: Do not use acid to mask the nitrogen, as this inhibits the base required for transmetallation. Instead, use the MIDA boronate strategy (see Protocol A below) to mask the boron itself.

Issue 3: "Yields are inconsistent between batches of boronic acid."

Diagnosis: Variable Boroxine/Water Content.[1][2] Mechanism: 3-Pyridylboronic acid exists in an equilibrium between the free acid, the boroxine (anhydride trimer), and hydrates. Stoichiometry calculations based on molecular weight often fail because the "dry" solid may contain varying amounts of water. Self-Validating Step: Convert the boronic acid to the Pinacol Ester or MIDA Boronate before coupling. These derivatives have defined molecular weights and are anhydrous, ensuring precise stoichiometry [3].

Optimized Experimental Protocols

Protocol A: The MIDA Boronate "Slow Release" (Gold Standard)

Why this works: MIDA boronates are sp3-hybridized and chemically inert to transmetallation.[3] Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid.[4] This keeps the instantaneous concentration of boronic acid low, statistically favoring cross-coupling over homocoupling [4].

Reagents:

  • Aryl Halide (1.0 equiv)

  • 3-Pyridyl MIDA Boronate (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 or G3 (0.02 equiv)

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: THF:Water (10:1)

Step-by-Step:

  • Charge: Add Aryl Halide, MIDA boronate, and K3PO4 to a vial equipped with a stir bar.

  • Solvent: Add THF and Water.

  • Degas: Sparge with Argon for 15 minutes.

  • Catalyst: Add XPhos Pd G2 quickly under a counter-flow of Argon. Cap immediately.

  • Reaction: Heat to 60°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with NaHCO3.

Protocol B: Anhydrous High-Activity Coupling (For Stable Substrates)

Why this works: Eliminating water prevents protodeboronation entirely. Using a highly active catalyst (P(tBu)3) forces the cross-coupling to outcompete the homocoupling.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 3-Pyridylboronic Acid Pinacol Ester (1.2 equiv)

  • Catalyst: Pd2(dba)3 (0.02 equiv) + P(tBu)3 (0.04 equiv) [or Pd-162]

  • Base: Cs2CO3 (2.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Glovebox/Schlenk: Ideally performed in a glovebox. If on bench, flame-dry glassware.

  • Mix: Combine Pd source and Ligand in Dioxane; stir 30 min to form the active catalyst (solution turns from purple to yellow/orange).

  • Add: Add Aryl Halide, Boronate, and Base.[4][5][6]

  • Heat: 80-100°C. Note: Higher temperature is required for anhydrous conditions.

Comparative Data: Base & Solvent Effects[2][7]

The choice of base profoundly impacts the ratio of Cross-Coupling (CC) to Homocoupling (HC).

Base SystemSolventMechanism of ActionTypical CC:HC RatioRecommendation
K3PO4 / H2O THF or DioxaneSlow release (MIDA compatible); buffers pH.> 20:1 Primary Choice
Na2CO3 / H2O EtOH/TolueneHigh pH; rapid activation but high protodeboronation risk.5:1Avoid for 3-pyridyl
Cs2CO3 DMF (Anhydrous)High solubility; promotes rapid transmetallation.10:1Good for Chlorides
KF THFMild activation; requires specific catalysts.VariableSpecialized use only

Mechanistic Visualization: The Homocoupling Pathway

Understanding the "Enemy": The diagram below illustrates how Oxygen hijacks the catalytic cycle.

homocoupling_mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Ar-Pd(II)-X (Oxidative Addition Complex) Pd0->OxAdd + Ar-X (Fast) Peroxo L2Pd(II)-O-O (Peroxo Species) Pd0->Peroxo + O2 (Leak/Ingress) TransMet_Correct Transmetallation (Cross-Coupling Path) OxAdd->TransMet_Correct + Boronic TransMet_Wrong Double Transmetallation (Homocoupling Path) Peroxo->TransMet_Wrong + 2x Boronic Boronic 3-Pyridyl-B(OH)2 Product Ar-Pyridyl (Desired) TransMet_Correct->Product Reductive Elim. Byproduct Bipyridine (Waste) TransMet_Wrong->Byproduct Oxidation Product->Pd0 Byproduct->Pd0 caption Figure 2: Oxygen intercepts Pd(0) to form peroxo-species, driving homocoupling.

References

  • Mechanistic Insight into Oxidative Homocoupling: Adamo, C., et al. "Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory." Journal of Physical Chemistry A, 2015.

  • Catalyst Selection for Pyridyl Coupling: Billingsley, K., Buchwald, S.L. "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie, 2008. (Foundational work on XPhos efficacy for heterocycles).

  • Stability of Pyridyl Boronates: Cox, P.A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids."[7] Journal of the American Chemical Society, 2016.

  • MIDA Boronate Strategy: Gillis, E.P., Burke, M.D.[3] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007.[3][5]

Sources

Troubleshooting

Technical Support Center: Solving Solubility Challenges of 3-(pyridin-3-yl)phenol in Reaction Media

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 3-(pyridin-3-yl)phenol in various reaction media. Understanding and ov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 3-(pyridin-3-yl)phenol in various reaction media. Understanding and overcoming these challenges is critical for the successful synthesis, purification, and application of this versatile compound.

I. Understanding the Solubility Profile of 3-(pyridin-3-yl)phenol

3-(pyridin-3-yl)phenol possesses a unique bifunctional structure, containing both a weakly acidic phenolic hydroxyl group and a weakly basic pyridin-3-yl group. This amphoteric nature is central to its solubility characteristics. The molecule's polarity is influenced by the interplay of the polar hydroxyl and pyridine functionalities with the nonpolar phenyl ring.

Key Physicochemical Properties:

PropertyValue/DescriptionImplication for Solubility
Molecular Formula C₁₁H₉NOA relatively small molecule, but with significant polarity.
Molecular Weight 171.19 g/mol [1]Moderate molecular weight, less likely to have major steric hindrance to solvation.
Polarity Polar moleculeGenerally favors solubility in polar solvents.[2][3]
Hydrogen Bonding Capable of both donating (phenol -OH) and accepting (pyridine -N and phenol -O-) hydrogen bonds.Enhances solubility in protic solvents like water and alcohols.[4][5]
pKa (Phenol) ~10The phenolic hydroxyl is weakly acidic and will deprotonate under basic conditions.
pKa (Pyridinium ion) ~5.2The pyridine nitrogen is weakly basic and will protonate under acidic conditions.[6]

II. Frequently Asked Questions (FAQs)

Q1: In which common organic solvents is 3-(pyridin-3-yl)phenol expected to be most soluble?

A1: Given its polar nature, 3-(pyridin-3-yl)phenol is most soluble in polar aprotic and polar protic solvents. Expect good solubility in:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Ethers: Tetrahydrofuran (THF), Dioxane

  • Ketones: Acetone

  • Amides: Dimethylformamide (DMF), Dimethylacetamide (DMAc)

  • Sulfoxides: Dimethyl sulfoxide (DMSO)

It will exhibit lower solubility in nonpolar solvents like hexanes, toluene, and diethyl ether.

Q2: Why is the solubility of 3-(pyridin-3-yl)phenol poor in neutral water?

A2: While it can form hydrogen bonds with water, the nonpolar phenyl ring limits its overall aqueous solubility at neutral pH.[4] At a neutral pH, the molecule exists predominantly in its neutral form, which is less soluble than its ionic (salt) forms.

Q3: Can I assume the solubility of 3-(pyridin-3-yl)phenol is similar to phenol or pyridine?

A3: Not entirely. While it shares functional groups, the combined structure creates a unique solubility profile. It is less water-soluble than pyridine, which is miscible with water, but may be more soluble in certain organic solvents than phenol due to the additional polar pyridine ring.[2][7][8]

III. Troubleshooting Guide: Enhancing Solubility in Reaction Media

This section provides a systematic approach to addressing common solubility challenges during chemical reactions involving 3-(pyridin-3-yl)phenol.

Problem 1: Poor solubility in a nonpolar aprotic solvent required for a reaction.

Cause: A significant mismatch in polarity between the polar solute and the nonpolar solvent.

Solutions:

  • Strategy 1: Introduce a Polar Co-solvent.

    • Explanation: The addition of a miscible, more polar solvent can disrupt the solvent-solvent interactions of the nonpolar medium and create a more favorable environment for the polar solute.[9][10][11] This technique, known as co-solvency, is highly effective for increasing the solubility of poorly soluble compounds.[11][12][13]

    • Protocol:

      • Start by adding a small percentage (e.g., 5-10% v/v) of a polar aprotic co-solvent such as THF, DMF, or DMSO to your primary nonpolar solvent.

      • Observe the solubility at room temperature.

      • If necessary, incrementally increase the co-solvent percentage until the desired solubility is achieved, keeping in mind the potential impact on the reaction's kinetics and side products.

  • Strategy 2: Temperature Elevation.

    • Explanation: For most organic solids, solubility increases with temperature.[14][15][16] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards dissolution.[17]

    • Protocol:

      • Slowly heat the reaction mixture while stirring.

      • Monitor the dissolution of the solid.

      • Be cautious of the solvent's boiling point and the thermal stability of your reactants.

Problem 2: Limited solubility in an aqueous medium for a reaction or workup.

Cause: The neutral form of 3-(pyridin-3-yl)phenol has limited solubility in water.

Solutions:

  • Strategy 1: pH Adjustment.

    • Explanation: The amphoteric nature of 3-(pyridin-3-yl)phenol allows for a significant increase in aqueous solubility by converting it into a salt.

      • Acidic Conditions (pH < 4): The pyridine nitrogen is protonated to form a pyridinium salt, which is significantly more water-soluble.[18]

      • Basic Conditions (pH > 11): The phenolic hydroxyl group is deprotonated to form a phenoxide salt, which is also much more soluble in water.[19][20]

    • Protocol:

      • For acidic conditions: Add a dilute aqueous acid (e.g., 1 M HCl) dropwise to the suspension until the solid dissolves.

      • For basic conditions: Add a dilute aqueous base (e.g., 1 M NaOH) dropwise until the solid dissolves.

      • Ensure the chosen pH is compatible with your reaction conditions and the stability of other reagents.

  • Diagram of pH-Dependent Solubility:

    G cluster_acid Acidic pH (< 4) cluster_neutral Neutral pH (5-9) cluster_base Basic pH (> 11) Acid_Soluble Pyridinium Salt (High Water Solubility) Neutral_Insoluble Neutral Molecule (Low Water Solubility) Acid_Soluble->Neutral_Insoluble Add Base Base_Soluble Phenoxide Salt (High Water Solubility) Neutral_Insoluble->Base_Soluble Add Base Base_Soluble->Neutral_Insoluble Add Acid

    Caption: pH manipulation to enhance aqueous solubility.

Problem 3: The compound precipitates out of solution when the reaction temperature changes.

Cause: The solubility of 3-(pyridin-3-yl)phenol is temperature-dependent, and cooling the reaction mixture can lead to supersaturation and subsequent precipitation.

Solutions:

  • Strategy 1: Maintain Elevated Temperature.

    • Explanation: If the reaction product is soluble at the reaction temperature but not at room temperature, subsequent steps (e.g., quenching, extraction) may need to be performed at an elevated temperature.

    • Protocol:

      • After the reaction is complete, perform the workup using pre-heated solvents.

      • Use jacketed funnels or other temperature-controlled equipment if necessary.

  • Strategy 2: Solvent Exchange.

    • Explanation: Before cooling, the initial reaction solvent can be replaced with a solvent in which the compound is more soluble at lower temperatures.

    • Protocol:

      • At the end of the reaction, remove the initial solvent under reduced pressure.

      • Add a new solvent (e.g., methanol, DMF) that can better solvate the compound at room temperature.

  • Strategy 3: Fractional Crystallization.

    • Explanation: This phenomenon can be leveraged for purification. The variation of solubility with temperature can be used to separate compounds from a mixture.[14]

    • Protocol:

      • Ensure the reaction is complete at the higher temperature.

      • Slowly cool the reaction mixture to induce crystallization of the desired product.

      • This method can be effective for purification if the impurities remain in solution at the lower temperature.

IV. Experimental Protocols

Protocol 1: Screening for Optimal Co-solvent
  • Place a small, known amount (e.g., 10 mg) of 3-(pyridin-3-yl)phenol into several vials.

  • To each vial, add 1 mL of the primary reaction solvent.

  • To each vial, add a different co-solvent (e.g., THF, DMF, Acetone, Methanol) in 0.1 mL increments.

  • Stir or shake vigorously after each addition.

  • Record the volume of co-solvent required to fully dissolve the compound.

  • The co-solvent that dissolves the compound in the smallest volume is the most effective.

Protocol 2: Determining pH-Dependent Aqueous Solubility
  • Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 4, 7, 10, 12).

  • Add an excess of 3-(pyridin-3-yl)phenol to a known volume of each buffered solution.

  • Stir the suspensions at a constant temperature for several hours to ensure equilibrium is reached.

  • Filter the suspensions to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Plot solubility as a function of pH to identify the optimal pH range for dissolution.

V. Logical Workflow for Solubility Troubleshooting

G Start Solubility Issue Identified SolventType What is the primary solvent? Start->SolventType Nonpolar Nonpolar Organic SolventType->Nonpolar Nonpolar Polar Polar Organic/Aqueous SolventType->Polar Polar AddCosolvent Add Polar Co-solvent (THF, DMF) Nonpolar->AddCosolvent AdjustpH Adjust pH (Acid or Base) Polar->AdjustpH Heat Increase Temperature AddCosolvent->Heat CheckReaction Is reaction compatible with heat/co-solvent? Heat->CheckReaction Success Solubility Achieved CheckReaction->Success Yes Reassess Reassess Solvent System CheckReaction->Reassess No CheckStability Are all components stable at this pH? AdjustpH->CheckStability CheckStability->Success Yes CheckStability->Reassess No

Caption: A decision-making workflow for solving solubility issues.

VI. References

  • Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Pyridine. (1999). In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. NCBI Bookshelf. Retrieved February 2, 2026, from [Link]

  • Pyridine. (n.d.). Solubility of Things. Retrieved February 2, 2026, from [Link]

  • Phenol Solubility Data Overview. (n.d.). Scribd. Retrieved February 2, 2026, from [Link]

  • Solubility and pH of phenol. (n.d.). Chemguide. Retrieved February 2, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology and Pharmaceutical Sciences, 9(1), 134-143. Retrieved February 2, 2026, from [Link]

  • Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. (1998). Journal of Chemical & Engineering Data, 43(2), 221–225. Retrieved February 2, 2026, from [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010). Organic Process Research & Development, 14(4), 878–882. Retrieved February 2, 2026, from [Link]

  • Advances in Solubility Enhancement Techniques. (2013). International Journal of Pharmaceutical Sciences Review and Research, 21(1), 1-7. Retrieved February 2, 2026, from [Link]

  • Effect of pH on solubility (Lehninger's Principles). (2023). Chemistry Stack Exchange. Retrieved February 2, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences, 11(1), 1-10. Retrieved February 2, 2026, from [Link]

  • 3-[(E)-(Pyridin-3-ylimino)methyl]phenol. (2013). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 2, 2026, from [Link]

  • How will you increase the solubility of organic compounds in water? (2021). Quora. Retrieved February 2, 2026, from [Link]

  • Biochemistry, Dissolution and Solubility. (2023). StatPearls - NCBI Bookshelf. Retrieved February 2, 2026, from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. (2021). ACS Omega, 6(38), 24869–24879. Retrieved February 2, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 1-10. Retrieved February 2, 2026, from [Link]

  • 2-pyridin-3-yl-phenol. (n.d.). ChemSynthesis. Retrieved February 2, 2026, from [Link]

  • Studies on the solubility of phenolic compounds. (2015). ResearchGate. Retrieved February 2, 2026, from [Link]

  • STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. (2016). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • What is the relation between the solubility of phenolic compounds and pH of solution? (2016). ResearchGate. Retrieved February 2, 2026, from [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Retrieved February 2, 2026, from [Link]

  • 3-(Pyridin-2-yl)phenol. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Solubility. (n.d.). Open Oregon Educational Resources. Retrieved February 2, 2026, from [Link]

  • Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. (2014, February 19). YouTube. Retrieved February 2, 2026, from [Link]

  • Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. (2019). Molecules, 24(4), 789. Retrieved February 2, 2026, from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharmapproach. Retrieved February 2, 2026, from [Link]

  • The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. Retrieved February 2, 2026, from [Link]

  • Polyvinyl Chloride-Based Coordination Polymer as Membrane for Phenol Detection. (2021). Polymers, 13(21), 3749. Retrieved February 2, 2026, from [Link]

  • Phenol. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. (2023). Molecules, 28(24), 8059. Retrieved February 2, 2026, from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for 3-Bromophenol Cross-Coupling

Topic: Optimization of Pd-Catalyzed Cross-Coupling for 3-Bromophenol Substrates Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Guide (v2025.1) Introduction: The "Amphoteric" Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Pd-Catalyzed Cross-Coupling for 3-Bromophenol Substrates Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Guide (v2025.1)

Introduction: The "Amphoteric" Challenge

3-Bromophenol represents a deceptive challenge in cross-coupling. While aryl bromides are generally excellent electrophiles, the meta-hydroxyl group introduces two distinct failure modes:

  • Catalyst Poisoning: Under basic conditions, the phenol deprotonates (pKa ~10). The resulting phenoxide anion is a competent ligand that can coordinate to electrophilic Pd(II) centers, displacing labile phosphines and forming inactive "ate" complexes.

  • Chemoselectivity: In C-N (Buchwald-Hartwig) couplings, the phenoxide competes as a nucleophile, leading to undesired O-arylation (ether formation) rather than the desired amine.

This guide prioritizes chemoselective systems that operate efficiently even in the presence of the free hydroxyl group, reducing the need for protection/deprotection steps.

Module 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

The Protocol: Direct Coupling of Unprotected Phenols

User Question: I am seeing low conversion (<40%) using Pd(PPh3)4 with Na2CO3. The reaction turns black immediately. Why?

Root Cause: Pd(PPh3)4 is thermally unstable and sensitive to inhibition by phenoxides. The "black" precipitate is Pd(0) aggregation, indicating ligand dissociation.

The Solution: Switch to Bulky, Electron-Rich Dialkylbiaryl Phosphines. Modern precatalysts based on Buchwald ligands (e.g., XPhos, SPhos) are required. These bulky ligands prevent phenoxide coordination to the metal center through steric shielding and facilitate the difficult reductive elimination step.

Recommended Systems
TierCatalyst SystemLigand ClassBest For...
Gold Standard XPhos Pd G4 (0.5–2 mol%)Dialkylbiaryl PhosphineDifficult boronic acids, rapid conversion, and sterically hindered partners.
Rugged Workhorse Pd(dppf)Cl₂ (2–5 mol%)Bidentate FerrocenylStandard aryl-aryl couplings; high tolerance for water and air.
Budget/Legacy Pd(OAc)₂ + SPhos (1:2 ratio)Dialkylbiaryl PhosphineHigh-throughput screening; SPhos is specifically excellent for phenol tolerance.
Optimized Protocol (Unprotected 3-Bromophenol)
  • Solvent: 1,4-Dioxane/Water (4:1). Water is critical for dissolving the inorganic base.

  • Base: K₃PO₄ (3.0 equiv). Phosphate is superior to carbonate for buffering the phenol/phenoxide equilibrium.

  • Temperature: 80°C.

  • Order of Addition: Charge solid reagents (Aryl bromide, Boronic acid, Base, Catalyst)

    
     Evacuate/Backfill N₂ (x3) 
    
    
    
    Add degassed solvent.

Technical Note: If using XPhos Pd G4 , the active species is generated immediately upon solution. Do not heat without the substrate present.

Module 2: Buchwald-Hartwig Amination (C-N Bond Formation)[2]

The Protocol: Beating O-Arylation

User Question: I am trying to couple a secondary amine to 3-bromophenol, but I'm getting 30% O-arylation (ether product). How do I stop the phenol from reacting?

Root Cause: The base used to deprotonate the amine (e.g., NaOtBu) also deprotonates the phenol. Without a specific ligand, Reductive Elimination of C-O is often faster than C-N.

The Solution: Ligand-Controlled Selectivity. You must use a ligand that electronically favors the softer amine nucleophile over the harder phenoxide oxygen.

Selection Matrix
Target NucleophileRecommended LigandBase SelectionRationale
Primary Amines BrettPhos LHMDS or Cs₂CO₃BrettPhos is highly selective for N-arylation over O-arylation.
Secondary Amines RuPhos NaOtBuRuPhos prevents Pd-O coordination via steric bulk; excellent turnover.
Anilines tBuBrettPhos K₃PO₄Optimized for weaker nucleophiles (anilines) while suppressing phenol interference.
Critical Setup Adjustment
  • Base Stoichiometry: You must use >2.0 equivalents of base . The first equivalent will be consumed by the phenol. The second equivalent is required to activate the amine/catalyst cycle.

  • Solvent: t-Amyl alcohol or Toluene (Anhydrous). Avoid water.

Module 3: Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help.
  • Diagnosis: Product inhibition. The biaryl phenol product might be coordinating to the catalyst more strongly than the starting material.

  • Fix: Switch to Pd(dtbpf)Cl₂ . The di-tert-butyl groups on the ferrocene backbone increase steric bulk, preventing product inhibition. Alternatively, protect the phenol as a MOM (Methoxymethyl) ether before coupling.

Q2: I see significant hydrodebromination (reduction of Br to H).
  • Diagnosis: This is often caused by the "hydride shift" from the solvent (especially alcohols) or excessive heating.

  • Fix:

    • Switch solvent to THF or Toluene .

    • Use Pd(OAc)₂/CataCXium A . This bulky adamantyl ligand suppresses

      
      -hydride elimination pathways that lead to reduction.
      
Q3: Can I use aryl chlorides instead of bromides?
  • Analysis: 3-Chlorophenol is significantly cheaper but much less reactive.

  • Recommendation: Yes, but you must use XPhos Pd G4 or BrettPhos Pd G4 . Older catalysts like Pd(dppf)Cl₂ will fail with the aryl chloride in the presence of the free hydroxyl group.

Module 4: Decision Logic (Visualization)

The following diagram illustrates the decision process for selecting the optimal catalytic system based on the coupling partner and protection status.

CatalystSelection Start Substrate: 3-Bromophenol Protection Is the Phenol Protected? Start->Protection CouplingType Coupling Type? Protection->CouplingType No (Free OH) Protection->CouplingType Yes (e.g., O-Me, O-MOM) Suzuki Suzuki-Miyaura (C-C Bond) CouplingType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) CouplingType->Buchwald Unprotected_Suzuki Use: XPhos Pd G4 Base: K3PO4 (3 eq) Solvent: Dioxane/H2O Suzuki->Unprotected_Suzuki Free OH Protected_Suzuki Use: Pd(dppf)Cl2 Base: Na2CO3 Solvent: Toluene/H2O Suzuki->Protected_Suzuki Protected PrimaryAmine Partner: Primary Amine Buchwald->PrimaryAmine SecondaryAmine Partner: Secondary Amine Buchwald->SecondaryAmine Rec_Brett Use: BrettPhos Pd G4 Base: LHMDS PrimaryAmine->Rec_Brett Rec_Ru Use: RuPhos Pd G4 Base: NaOtBu (2.2 eq) SecondaryAmine->Rec_Ru

Caption: Flowchart for selecting the optimal Pd-catalyst system based on substrate protection status and coupling partner type.

References

  • Vertex AI Search. (2025). Suzuki-Miyaura coupling of unprotected ortho-bromoanilines and halophenols. National Institutes of Health (NIH). 1[2][3]

  • Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. 4[2][3][5][6][7]

  • BenchChem. (2025).[8][5] A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. 5[2][3][5][4]

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination using Pd G3/G4 Precatalysts. (Contextualized via search results on XPhos/RuPhos utility). 9

  • BenchChem. (2025).[5] Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. 8[2][3][5][4][10]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 3-(pyridin-3-yl)phenol: A Comparative Analysis Centered on ¹H NMR Spectroscopy

For professionals in drug development and molecular research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate e...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and molecular research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate entire datasets, leading to wasted resources and significant delays. The subject of our analysis, 3-(pyridin-3-yl)phenol, is a biphenyl-like heterocyclic compound of interest in medicinal chemistry.[1] Its structure, featuring two distinct aromatic rings—a phenol and a pyridine—presents a perfect case study for demonstrating the power and nuance of modern analytical techniques.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(pyridin-3-yl)phenol. Moving beyond a simple data report, we will explore the causal reasoning behind spectral patterns, present a robust experimental protocol, and critically compare ¹H NMR with other common structural elucidation techniques.

The Cornerstone of Molecular Analysis: ¹H NMR Spectroscopy

¹H NMR spectroscopy is an unparalleled tool for determining the precise arrangement of hydrogen atoms within a molecule. It operates on the principle that atomic nuclei, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or "chemical shift," is exquisitely sensitive to the local electronic environment of each proton, providing a detailed fingerprint of the molecular structure.[2]

Interpreting the ¹H NMR Spectrum of 3-(pyridin-3-yl)phenol

The structure of 3-(pyridin-3-yl)phenol contains nine unique proton environments, which will give rise to a complex but interpretable spectrum. The electron-withdrawing nature of the pyridine nitrogen and the electron-donating character of the phenolic hydroxyl group are key determinants of the resulting chemical shifts.

Below is a diagram illustrating the proton assignments for 3-(pyridin-3-yl)phenol, followed by a table of predicted ¹H NMR data.

G cluster_phenol Phenol Ring cluster_pyridine Pyridine Ring p1 C1-OH p2 C2-H(a) p1->p2 H_OH OH p6 C6-H(d) p2->p6 H_a H(a) p3 C3 p3->p1 py3 C3' p3->py3 p4 C4-H(b) p4->p3 H_b H(b) p5 C5-H(c) p5->p4 H_c H(c) p6->p5 H_d H(d) py1 N1' py2 C2'-H(e) py1->py2 py6 C6'-H(h) py2->py6 H_e H(e) py3->py1 py4 C4'-H(f) py4->py3 H_f H(f) py5 C5'-H(g) py5->py4 H_g H(g) py6->py5 H_h H(h)

Caption: Molecular structure of 3-(pyridin-3-yl)phenol with proton labeling.

Table 1: Predicted ¹H NMR Spectral Data for 3-(pyridin-3-yl)phenol

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
OH 9.5 - 10.5Broad SingletN/AThe phenolic proton signal is often broad due to chemical exchange and its chemical shift is highly dependent on solvent and concentration.[3][4] In a hydrogen-bonding solvent like DMSO-d₆, it appears significantly downfield.
H(e) ~8.80Doublet of Doublets (dd)~2.0, 0.8This proton is ortho to the pyridine nitrogen, making it the most deshielded proton on the pyridine ring.
H(h) ~8.60Doublet of Doublets (dd)~4.8, 1.5This proton is also ortho to the nitrogen, resulting in a significant downfield shift.
H(f) ~8.00Doublet of Triplets (dt)~8.0, 2.0This proton is para to the nitrogen and meta to the phenolic ring, experiencing deshielding from the nitrogen.
H(g) ~7.50Doublet of Doublets (dd)~8.0, 4.8This proton is meta to the nitrogen and couples with both H(f) and H(h).
H(c) ~7.35Triplet (t)~7.8This proton on the phenol ring is part of a typical aromatic system and appears as a triplet due to coupling with two adjacent protons.
H(a) ~7.20Triplet (t)~2.0This proton is ortho to the hydroxyl group and meta to the pyridine ring, appearing as a narrow triplet or singlet-like peak.
H(d) ~7.15Doublet of Doublets (dd)~7.8, 1.5This proton is ortho to the pyridine substituent and couples to H(c) and H(b).
H(b) ~6.90Doublet of Triplets (dt)~7.8, 1.0This proton is para to the hydroxyl group, making it the most upfield of the aromatic protons on the phenol ring.

Note: Predictions are based on standard chemical shift values for substituted phenol and pyridine rings.[5][6] Actual values may vary based on solvent and experimental conditions.

A Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation strategy often involves multiple analytical techniques. The choice of technique depends on the specific information required.

Table 2: Comparison of Key Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedStrengthsLimitationsBest Use Case for 3-(pyridin-3-yl)phenol
¹H NMR Spectroscopy Precise proton environment, connectivity (via coupling), stereochemistry, and relative quantification.Non-destructive, provides detailed structural map.Lower sensitivity than MS, complex spectra can be challenging to interpret.Primary tool for confirming the isomeric structure and proton assignments.
¹³C NMR Spectroscopy Number and electronic environment of unique carbon atoms.Complements ¹H NMR by providing the carbon skeleton.Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times.Confirming the presence of all 11 unique carbons and identifying the quaternary carbons linking the rings.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Extremely high sensitivity, provides molecular formula with high-resolution MS.Does not provide direct information on atom connectivity or stereochemistry.Confirming the molecular weight (171.0684 g/mol for C₁₁H₉NO) and aiding in impurity identification.
FTIR Spectroscopy Presence of specific functional groups (e.g., O-H, C=N, aromatic C-H).Fast, inexpensive, and provides a quick functional group "fingerprint."Provides limited information on the overall molecular skeleton.Rapidly confirming the presence of the phenolic -OH group (broad peak ~3200-3600 cm⁻¹) and aromatic rings.
2D NMR (e.g., COSY, HSQC) Correlation between nuclei (H-H, C-H), providing unambiguous connectivity data.Resolves spectral overlap and definitively establishes bonding frameworks.[7]Requires longer experimental times and more complex data processing.Unambiguously assigning all proton and carbon signals, especially in cases of signal overlap in the 1D spectra.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The trustworthiness of NMR data is directly linked to the rigor of the experimental procedure. The following protocol outlines a self-validating system for the analysis of 3-(pyridin-3-yl)phenol.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a Weigh ~5-10 mg of 3-(pyridin-3-yl)phenol b Dissolve in ~0.7 mL of DMSO-d₆ a->b c Add internal standard (e.g., TMS) b->c d Transfer to a clean, dry 5 mm NMR tube c->d e Insert sample and lock on the deuterium signal d->e f Shim the magnetic field to optimize homogeneity e->f g Set acquisition parameters (e.g., 16 scans, 5s relaxation delay) f->g h Acquire the Free Induction Decay (FID) g->h i Apply Fourier Transform h->i j Phase correct the spectrum i->j k Calibrate chemical shift to TMS (0.00 ppm) j->k l Integrate the signals k->l m Analyze and assign peaks l->m

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity 3-(pyridin-3-yl)phenol. Causality: This amount ensures a good signal-to-noise ratio without causing issues with sample solubility or line broadening.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for polar aromatic compounds and its use helps in observing the exchangeable -OH proton, which would otherwise be lost in solvents like D₂O.[4]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS). Causality: TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift axis.[5]

    • Vortex the mixture until the solid is completely dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Causality: The lock system compensates for any magnetic field drift during the experiment, ensuring spectral stability.

    • Shim the magnetic field. Causality: Shimming optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks and better resolution.

    • Set appropriate acquisition parameters. For a standard ¹H experiment on a 400 MHz instrument, typical parameters would be: a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 5 seconds, and 16-32 scans. Causality: The relaxation delay ensures that all protons have returned to equilibrium before the next pulse, allowing for accurate integration.

    • Initiate the acquisition to obtain the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier Transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak. The relative ratios of these integrals should correspond to the number of protons giving rise to each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to a specific proton in the molecule, referencing the data in Table 1.

Conclusion

For the structural elucidation of 3-(pyridin-3-yl)phenol, ¹H NMR spectroscopy stands out as the most informative single technique. It not only confirms the presence of the key structural motifs but also provides definitive proof of their connectivity and isomeric arrangement. While techniques like Mass Spectrometry and FTIR are invaluable for confirming molecular formula and functional groups, they lack the detailed mapping capability of NMR. For a complete and robust characterization suitable for regulatory submission or publication, a combination of ¹H NMR, ¹³C NMR, and high-resolution MS is the gold standard, providing an orthogonal and self-validating dataset.

References

  • Doc Brown's Chemistry . ¹H proton NMR spectrum of phenol. [Link]

  • Chemistry Connected . ¹H NMR Chemical Shifts. [Link]

  • Spyroulias, G. A., & Gerothanassis, I. P. (2014). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 13641–13675. [Link]

  • University of Regensburg . ¹H NMR Spectroscopy. [Link]

  • Reich, H. J. ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Tahir, M. N., et al. (2012). 3-[(E)-(Pyridin-3-ylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2127. [Link]

  • SpectraBase . 3-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol. [Link]

  • ACS Sustainable Chemistry & Engineering . Quantification of Phenolic Hydroxyl Groups in Lignin via ¹⁹F NMR Spectroscopy. [Link]

  • Frontiers in Chemistry . Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • ResearchGate . Proton NMR-spectra of Catechol (top), Phenol (middle), and the aqueous...[Link]

  • Royal Society of Chemistry . A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

  • ResearchGate . Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. [Link]

  • National Institutes of Health . 3-[(E)-(Pyridin-3-ylimino)methyl]phenol. [Link]

  • Lindon, J. C., Nicholson, J. K., & Everett, J. R. (2000). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy, 36(1), 1–88. [Link]

  • CcpNmr . Solid State Peptide Assignment Tutorial CcpNmr Analysis Version 3. [Link]

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Comparative

Decoding the Vibrational Fingerprint: A Comparative Guide to the FTIR Characteristic Peaks of 3-(pyridin-3-yl)phenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise characterization of molecular structure is paramount. 3-(pyridin-3-yl)phenol, a hetero...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structure is paramount. 3-(pyridin-3-yl)phenol, a heterocyclic compound integrating both a phenol and a pyridine moiety, presents a unique spectroscopic profile. Understanding its vibrational characteristics through Fourier-Transform Infrared (FTIR) spectroscopy is crucial for confirming its synthesis, assessing its purity, and predicting its involvement in molecular interactions. This guide provides an in-depth analysis of the FTIR spectrum of 3-(pyridin-3-yl)phenol, offering a comparative perspective with its parent structures, phenol and pyridine, to elucidate the influence of its unique substitution pattern.

The Synergy of Two Rings: Predicting the Spectrum

The FTIR spectrum of 3-(pyridin-3-yl)phenol is not merely a simple superposition of the spectra of phenol and pyridine. The electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing pyridine ring, transmitted through the aromatic systems, induces notable shifts in the vibrational frequencies of key functional groups. By dissecting the spectrum into the characteristic regions for O-H, C-O, C=N, C=C, and C-H vibrations, we can build a comprehensive picture of its molecular identity.

A Comparative Analysis of Key Vibrational Modes

To appreciate the distinct spectral features of 3-(pyridin-3-yl)phenol, a comparison with phenol and pyridine is instructive. The following table summarizes the expected characteristic absorption peaks and their assignments, drawing upon established spectroscopic data for phenol and pyridine derivatives.[1][2]

Vibrational Mode Phenol (cm⁻¹) Pyridine (cm⁻¹) 3-(pyridin-3-yl)phenol (Expected, cm⁻¹) Assignment and Rationale for Shifts
O-H Stretch ~3550–3230 (broad)[2]-~3400–3200 (broad)The broadness is indicative of intermolecular hydrogen bonding. The electron-withdrawing nature of the pyridinyl group may slightly weaken the O-H bond, potentially shifting the peak to a slightly lower wavenumber compared to phenol.
Aromatic C-H Stretch 3100–3000[2]3090–3005[1]3100–3000This region will contain overlapping peaks from both the phenolic and pyridinyl rings.
C=C/C=N Aromatic Ring Stretch 1600–1440[2]1578–1450 (C=C)[1], 1639–1600 (C=N)[1]1620–1430A complex series of bands is expected due to the coupled vibrations of both aromatic rings. The C=N stretch of the pyridine ring is a key diagnostic peak.
C-O Stretch (Phenolic) 1230–1140, 1410-1310[2]-~1250–1150The coupling with the pyridine ring may influence the exact position of this strong absorption.
In-plane O-H Bend ~1390-1330-~1400-1350This peak can be coupled with ring vibrations.
Out-of-plane C-H Bend ~900–675~750-700~850-750The specific pattern of these bands in the fingerprint region is highly diagnostic of the 1,3-disubstitution on the benzene ring and the 3-substitution on the pyridine ring.

Visualizing the Vibrational Landscape

The following diagram illustrates the molecular structure of 3-(pyridin-3-yl)phenol and highlights the key functional groups responsible for its characteristic FTIR absorptions.

Caption: Molecular structure of 3-(pyridin-3-yl)phenol with key bonds highlighted.

Experimental Protocol: Acquiring the FTIR Spectrum

For researchers aiming to acquire an FTIR spectrum of 3-(pyridin-3-yl)phenol, the following protocol outlines a standard procedure using an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.

Objective: To obtain a high-quality FTIR spectrum of solid 3-(pyridin-3-yl)phenol for structural characterization.

Materials and Equipment:

  • FTIR Spectrometer with a Diamond or Germanium ATR accessory

  • 3-(pyridin-3-yl)phenol, solid powder

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Wipe the crystal surface with a lint-free wipe moistened with isopropanol or ethanol and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the 3-(pyridin-3-yl)phenol powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

  • Data Processing:

    • The acquired spectrum will be an absorbance spectrum. If necessary, perform a baseline correction to ensure the absorbance starts at or near zero.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Trustworthiness and Self-Validation

The reliability of the spectral interpretation hinges on a systematic approach. The presence of the broad O-H stretch, the characteristic C-O stretch of a phenol, and the distinct aromatic stretching bands, including the C=N vibration of the pyridine ring, collectively provide a self-validating fingerprint for 3-(pyridin-3-yl)phenol. The absence of significant peaks in other regions, for instance, the aliphatic C-H stretching region below 3000 cm⁻¹, confirms the absence of saturated hydrocarbon impurities.

Conclusion

The FTIR spectrum of 3-(pyridin-3-yl)phenol is a rich source of structural information, reflecting the combined and interactive nature of its phenolic and pyridinyl components. By understanding the expected positions and characteristics of its key vibrational modes in comparison to simpler, related molecules, researchers can confidently identify this compound and gain insights into its molecular structure and bonding. This guide provides a foundational framework for the interpretation of the FTIR spectrum of 3-(pyridin-3-yl)phenol, empowering scientists in their drug development and materials science endeavors.

References

  • Alaa Jafear Mahrath. (2014). Comment on "What does a 'Pyridine- FTIR analysis' can tell me?". ResearchGate. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of phenol. Available at: [Link]

Sources

Validation

Comparative Biological Activity Guide: 3-(Pyridin-3-yl)phenol vs. 4-Pyridyl Isomers

Executive Summary This technical guide provides a comparative analysis of 3-(pyridin-3-yl)phenol (Structure A) and its 4-pyridyl isomers (specifically 3-(pyridin-4-yl)phenol, Structure B). While chemically similar, these...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 3-(pyridin-3-yl)phenol (Structure A) and its 4-pyridyl isomers (specifically 3-(pyridin-4-yl)phenol, Structure B). While chemically similar, these positional isomers exhibit distinct biological profiles driven by the nitrogen atom's electronic environment and spatial orientation.

In medicinal chemistry, the 3-phenylpyridine scaffold is a "privileged structure," frequently serving as a pharmacophore for CYP enzyme inhibitors, kinase modulators, and amyloid aggregation inhibitors. This guide synthesizes data from glycolate oxidase (hGOX) inhibition and lipid kinase (PIKfyve) studies to demonstrate that 3-pyridyl isomers generally offer superior target engagement in hydrophobic pockets requiring specific hydrogen bond geometry, whereas 4-pyridyl isomers often suffer from steric clashes or mismatched electronic repulsion, though they may exhibit distinct cytotoxicity profiles.

Chemical Structure & Properties

The core difference lies in the nitrogen position on the pyridine ring relative to the phenolic attachment. This subtle shift alters the dipole moment, basicity (


), and the vector of the nitrogen lone pair—critical factors for ligand-protein binding.
Comparative Properties Table
Feature3-(Pyridin-3-yl)phenol3-(pyridin-4-yl)phenol
IUPAC Name 3-(3-pyridyl)phenol3-(4-pyridyl)phenol
Geometry Meta-Meta linkageMeta-Para linkage
N-Lone Pair Vector ~120° relative to C-C bond180° relative to C-C bond
Basicity (

of Pyridine)
~4.8 (Weaker base)~5.2 (Stronger base)
Key Binding Mode H-bond acceptor (angular); Metal coordinationH-bond acceptor (linear); Solvent exposed
Primary Utility Enzyme Inhibition (CYP, Kinase)Cytotoxicity / Antimicrobial probes
Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the resulting divergence in biological activity pathways.

IsomerComparison Scaffold Phenyl-Pyridine Scaffold Iso3 3-(Pyridin-3-yl)phenol (Meta-N) Scaffold->Iso3 Isomerization Iso4 3-(Pyridin-4-yl)phenol (Para-N) Scaffold->Iso4 Target1 Target: PIKfyve / hGOX (Restricted Pocket) Iso3->Target1 Fits Binding Cleft Iso4->Target1 Clashes/Misaligns Target2 Target: Cytotoxicity (General Mechanism) Iso4->Target2 Higher Basicity Outcome1 High Potency (Optimal Geometry) Target1->Outcome1 3-yl Isomer Outcome2 Reduced Potency (Steric/Electronic Mismatch) Target1->Outcome2 4-yl Isomer Outcome3 Moderate/High Toxicity (Basicity Driven) Target2->Outcome3

Figure 1: Structural divergence leading to distinct biological outcomes. The 3-yl isomer typically favors specific enzyme inhibition, while the 4-yl isomer often leads to reduced potency in restricted pockets.

Comparative Biological Activity Data[1][2][3][4][5]

Case Study A: Lipid Kinase Inhibition (PIKfyve)

In the development of inhibitors for PIKfyve (a lipid kinase involved in viral trafficking and neurodegeneration), the position of the nitrogen is a binary switch for activity.[1] Research indicates that the 3-pyridyl moiety is essential for high-affinity binding, likely engaging in a critical hydrogen bond with the kinase hinge region or a conserved water network.

  • 3-(Pyridin-3-yl) derivatives: Exhibit

    
     values in the low nanomolar range (e.g., 2–8 nM ).
    
  • 4-Pyridyl isomers: Exhibit a drastic loss of potency, with

    
     values shifting to the micromolar range (e.g., >1000 nM ).
    
  • Mechanism: The 4-pyridyl nitrogen vector points directly into a hydrophobic wall or fails to angle towards the requisite H-bond donor in the ATP-binding pocket.

Case Study B: Glycolate Oxidase (hGOX) Inhibition

Both isomers have been synthesized as inhibitors for glycolate oxidase to treat hyperoxaluria. Here, the electronic properties of the phenol ring (acting as an acidic pharmacophore mimic) combined with the pyridine ring (interacting with the active site residues) show a more nuanced SAR.

CompoundTargetActivity Trend
3-(Pyridin-3-yl)phenol hGOXActive. The meta-nitrogen allows for π-stacking with aromatic residues (e.g., Trp/Phe) without repulsive clashes.
3-(Pyridin-4-yl)phenol hGOXActive but often less selective. The para-nitrogen extends the polar surface area linearly, potentially altering water displacement in the active site.
Case Study C: Antimicrobial & Cytotoxic Activity

In broader phenotypic screens (cytotoxicity against cancer lines like HeLa or antimicrobial assays), 4-pyridyl isomers often display higher non-specific toxicity.

  • Reasoning: The 4-pyridyl nitrogen is more basic (

    
     ~5.2 vs 4.8) and more accessible for protonation at physiological pH. This can lead to increased accumulation in acidic compartments (lysosomes) via ion trapping, causing general cellular stress distinct from specific target inhibition.
    

Experimental Protocols

Protocol A: Synthesis of Isomers (Suzuki-Miyaura Coupling)

Note: This protocol is self-validating; the distinct NMR shifts of the pyridine protons confirm the isomer identity.

  • Reagents: 3-Bromophenol (1.0 eq), Pyridine-3-boronic acid (or Pyridine-4-boronic acid for the isomer) (1.2 eq),

    
     (2.0 eq), 
    
    
    
    (5 mol%).
  • Solvent: 1,4-Dioxane : Water (4:1).

  • Procedure:

    • Degas the solvent mixture with Nitrogen for 15 minutes (Critical for preventing homocoupling).

    • Add reagents to a sealed reaction vial.

    • Heat to 90°C for 12–16 hours .

    • Cool, dilute with EtOAc, wash with brine, and dry over

      
      .
      
  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

  • Validation:

    • 3-yl Isomer: Look for the unique singlet-like signal at ~8.8 ppm (H-2 of pyridine).

    • 4-yl Isomer: Look for the characteristic AA'BB' doublet pair at ~8.6 ppm (H-2,6 of pyridine).

Protocol B: In Vitro Enzymatic Assay (General Kinase/Oxidase)
  • Preparation: Dissolve compounds in 100% DMSO to 10 mM stock.

  • Dilution: Serial 3-fold dilution in assay buffer (ensure final DMSO < 1%).

  • Reaction:

    • Incubate Enzyme (e.g., PIKfyve or hGOX) with compound for 30 mins at RT.

    • Add Substrate (ATP/Lipid or Glycolate) to initiate.

  • Readout: Measure product formation (e.g., ADP-Glo luminescence or

    
     coupled fluorescence).
    
  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    
    • Control: Use Staurosporine (Kinase) or specific reference inhibitor (hGOX) to validate assay window.

Mechanism of Action Pathway

The following diagram details the specific molecular interactions that differentiate the two isomers in a typical protein binding pocket.

MOA cluster_Pocket Protein Active Site Compound Ligand Entry (Phenyl-Pyridine) Interaction3 3-yl Isomer: N-atom angles towards Donor Compound->Interaction3 Interaction4 4-yl Isomer: N-atom projects outward Compound->Interaction4 Residue H-Bond Donor (e.g., Hinge Region) StericWall Hydrophobic Wall (Steric Constraint) Interaction3->Residue Optimal Geometry Result3 Stable H-Bond High Affinity (nM) Interaction3->Result3 Interaction4->StericWall Clash Result4 Steric Clash / No Bond Low Affinity (µM) Interaction4->Result4

Figure 2: Mechanism of Action showing the geometric "lock and key" fit of the 3-yl isomer versus the steric mismatch of the 4-yl isomer.

References

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Source: MDPI (Molecules) URL:[Link] Relevance: Demonstrates the drastic loss of potency when replacing 3-pyridyl groups with 4-pyridyl groups in kinase inhibitors.[1]

  • Compounds and methods for treating oxalate-related diseases (WO2019165159A1).
  • Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. Source: ACS Medicinal Chemistry Letters (NIH) URL:[Link] Relevance: Provides comparative data on 3- vs 4-pyridyl substitutions in PPAR modulators, reinforcing the concept of positional isomerism affecting efficacy.

  • Recent Advances of Pyridinone in Medicinal Chemistry. Source: Frontiers in Chemistry URL:[Link] Relevance: Discusses the general physicochemical properties and "privileged" nature of pyridine/pyridinone scaffolds in drug design.

Sources

Comparative

Comparative UV-Vis Profiling: 3-(Pyridin-3-yl)phenol vs. Structural Isomers

Topic: UV-Vis Absorption Spectra of 3-(pyridin-3-yl)phenol in Ethanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Technical Context In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of 3-(pyridin-3-yl)phenol in Ethanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Technical Context

In the realm of medicinal chemistry and ligand design, 3-(pyridin-3-yl)phenol (CAS: 1009-00-3) serves as a critical biaryl scaffold, offering both a hydrogen bond donor (phenolic -OH) and an acceptor (pyridyl -N). Unlike simple isolated aromatics, this molecule exhibits complex electronic transitions due to the conjugation between the electron-rich phenol ring and the electron-deficient pyridine ring.

This guide provides a technical comparison of the UV-Vis spectral properties of 3-(pyridin-3-yl)phenol in ethanol against its structural analogs. It establishes a self-validating protocol for determining molar absorptivity (


) and distinguishing this specific isomer from its 2- and 4-pyridyl counterparts.

Why Ethanol? Ethanol is the preferred solvent for this analysis because:

  • Solubility: It readily dissolves the polar biaryl structure.

  • UV Cutoff: Its low UV cutoff (~205 nm) allows observation of the primary

    
     biaryl bands.
    
  • Biological Mimicry: As a protic solvent, it simulates the hydrogen-bonding environment of biological receptors better than non-polar solvents like hexane.

Technical Profile: 3-(Pyridin-3-yl)phenol

The absorption spectrum of 3-(pyridin-3-yl)phenol is a composite of its constituent rings, modified by biaryl conjugation and auxochromic effects.

Predicted Spectral Characteristics (Ethanol)

Based on structural analysis of hydroxyphenyl-pyridines, the expected profile includes:

Transition TypeApprox.

(nm)
Intensity (

)
Structural Origin
Primary Band (E-band) 245 – 255 nm High (>10,000)Biaryl conjugation (

).
Secondary Band (B-band) 280 – 295 nm Moderate (~2,000–5,000)Phenolic benzenoid transition modified by pyridine.
Shoulder/Tail >300 nm LowCharge transfer character (intramolecular).

Note on pH Sensitivity: This molecule is amphoteric.

  • Acidic Ethanol: Protonation of the pyridine nitrogen typically induces a bathochromic (red) shift .

  • Basic Ethanol: Deprotonation of the phenol to phenolate causes a strong bathochromic shift and hyperchromic effect (increased intensity).

Comparative Analysis: Alternatives & Isomers

To validate the identity of 3-(pyridin-3-yl)phenol, it must be compared against structural isomers and fragments.

Table 1: Structural Performance Comparison
CompoundStructureKey Spectral Difference (Ethanol)Application Relevance
3-(Pyridin-3-yl)phenol meta-OH, meta-Pyridine

nm.
Balanced conjugation; distinct from ortho isomers due to lack of intramolecular H-bonding.
Target Analyte. Used as a scaffold for kinase inhibitors.
3-(Pyridin-2-yl)phenol meta-OH, ortho-Pyridine

Shifted.
The 2-pyridyl linkage often results in a different twist angle, altering the

energy.
Isomer Alternative. Often a byproduct in cross-coupling reactions.
3-Phenylpyridine No -OH groupBlue Shifted (~240-250 nm). Lacks the auxochromic -OH group. The secondary band is much weaker or absent.Control. Used to subtract the "scaffold" contribution.
Phenol Isolated Ring

nm.
Much simpler spectrum; lacks the high-intensity biaryl band at ~250 nm.
Fragment. Reference for the phenolic moiety.[1][2][3][4][5]

Experimental Protocol: Self-Validating Characterization

To ensure data integrity (E-E-A-T), follow this step-by-step workflow. This protocol includes a "Linearity Check" to validate the Beer-Lambert Law compliance.

Reagents
  • Analyte: 3-(pyridin-3-yl)phenol (>98% purity).

  • Solvent: Ethanol (Spectroscopic Grade,

    
    99.5%).
    
  • Blank: Pure Ethanol.

Workflow Diagram

UV_Protocol Stock Stock Preparation (1.0 mM in Ethanol) Dilution Serial Dilution (10, 25, 50, 75, 100 µM) Stock->Dilution Blanking Baseline Correction (Pure Ethanol) Dilution->Blanking Transfer Scan Spectral Scan (200 - 400 nm) Blanking->Scan Validation Linearity Check (R² > 0.999) Scan->Validation Validation->Dilution If Invalid Output Calculate Epsilon (ε) Validation->Output If Valid

Figure 1: Step-by-step workflow for determining the molar extinction coefficient.

Detailed Steps
  • Stock Preparation: Weigh exactly 1.71 mg of 3-(pyridin-3-yl)phenol (MW: 171.19 g/mol ) and dissolve in 10.0 mL of ethanol to create a 1.0 mM (1000 µM) stock solution. Sonicate to ensure complete dissolution.

  • Dilution Series: Prepare five working standards: 10, 25, 50, 75, and 100 µM .

  • Baseline Correction: Fill a quartz cuvette (1 cm pathlength) with pure ethanol. Run a baseline correction on the spectrophotometer from 200 to 400 nm.

  • Measurement: Measure the absorbance of each standard.

    • Critical Check: Ensure the Absorbance at

      
       is between 0.1 and 1.[6]0. If >1.5, dilute further.
      
  • Data Analysis: Plot Absorbance vs. Concentration (M). The slope of the line is the Molar Extinction Coefficient (

    
    ) .
    

Mechanistic Insight: Biaryl Conjugation

Understanding why the spectrum appears as it does allows for better interpretation of impurities.

Electronic_Transitions Phenol Phenol Ring (Electron Donor) Biaryl Biaryl Coupling (Conjugation) Phenol->Biaryl Donates e- Pyridine Pyridine Ring (Electron Acceptor) Pyridine->Biaryl Accepts e- Transition1 π → π* Transition (High Energy, ~250 nm) Biaryl->Transition1 Main Conjugation Transition2 n → π* / CT Mix (Low Energy, ~285 nm) Biaryl->Transition2 Auxochromic Shift

Figure 2: Logical flow of electronic contributions to the observed spectrum.

The biaryl coupling creates a larger conjugated system than either ring alone. The "twist" between the rings (steric hindrance) prevents perfect planarity, which is why the bands remain distinct rather than merging into a single broad peak like in fused ring systems (e.g., naphthalene).

References

  • PubChem. (n.d.). Compound Summary: 3-(Pyridin-3-yl)phenol.[7] National Library of Medicine. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. Wiley.

Sources

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